molecular formula C10H18O B10770676 (-)-Isopulegol CAS No. 50373-36-9

(-)-Isopulegol

Cat. No.: B10770676
CAS No.: 50373-36-9
M. Wt: 154.25 g/mol
InChI Key: ZYTMANIQRDEHIO-KXUCPTDWSA-N
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Description

Isopulegol is a p-menthane monoterpenoid. It has a role as a metabolite.
(-)-Isopulegol has been reported in Xylopia parviflora, Teucrium kotschyanum, and other organisms with data available.
isolated from Mentha cardiaca structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
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InChI Key

ZYTMANIQRDEHIO-KXUCPTDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)C(=C)C
Source PubChem
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Molecular Formula

C10H18O
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DSSTOX Substance ID

DTXSID5047116, DTXSID90110001
Record name (-)-Isopulegol
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Record name (+/-)-Isopulegol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, Solid, Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, (1R,2S,5R)-
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Record name Isopulegol
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Boiling Point

216.00 to 218.00 °C. @ 760.00 mm Hg
Record name (-)-Isopulegol
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Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name Isopulegol
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Density

0.904-0.913
Record name Isopulegol
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CAS No.

89-79-2, 50373-36-9, 59905-53-2
Record name (-)-Isopulegol
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Record name rel-(1R,2S,5R)-5-Methyl-2-(1-methylethenyl)cyclohexanol
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Melting Point

78 °C
Record name (-)-Isopulegol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Isopulegol is a naturally occurring monoterpene alcohol, recognized for its characteristic minty aroma and significant role as a chemical intermediate.[1] A member of the p-menthane monoterpenoid class of organic compounds, it is found in the essential oils of various plants, including multiple species of Eucalyptus and Mentha.[2][3] Its primary industrial significance lies in its function as a key precursor in the synthesis of (-)-menthol, a compound with vast applications in the flavor, fragrance, and pharmaceutical industries.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and key chemical pathways, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a distinct minty, herbal, and cooling odor. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
IUPAC Name (1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
CAS Number 89-79-2
Appearance Clear, colorless to pale yellow liquid/solid
Odor Minty, herbal, sweet-bitter, cooling
Boiling Point 212 - 219 °C at 760 mmHg
91 °C at 12 mmHg
Melting Point 5 - 8 °C / 78 °C*
Density 0.904 - 0.913 g/mL at 25 °C
Refractive Index 1.468 - 1.477 at 20 °C
Optical Rotation [α]²⁰/D: -21° to -22.5° (neat)
Flash Point 78 - 90.6 °C
Vapor Pressure ~0.1 mmHg at 20-25 °C

| Solubility | Slightly soluble in water (~300 mg/L); soluble in ethanol, oils, ether, acetone, DMSO, and chloroform. | |

*Note: Significant discrepancies exist in the reported melting point, which may be due to isomeric purity or experimental conditions.

Chemical Structure and Reactivity

This compound is a chiral molecule featuring a cyclohexane ring with three stereocenters, substituted with hydroxyl, methyl, and isopropenyl groups. Its structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Synthesis from (+)-Citronellal

The most common industrial synthesis of this compound involves the intramolecular ene reaction (cyclization) of (+)-citronellal. This reaction is typically catalyzed by Lewis or Brønsted acids. The resulting this compound can then be hydrogenated to produce (-)-menthol.

G Citronellal (+)-Citronellal Isopulegol This compound Citronellal->Isopulegol  Acid-Catalyzed  Ene Reaction   Menthol (-)-Menthol Isopulegol->Menthol  Hydrogenation  

Caption: Synthesis pathway from (+)-Citronellal to (-)-Menthol.

Key Chemical Reactions

The functional groups of this compound—the secondary alcohol and the double bond—are the primary sites of its chemical reactivity. It can undergo a range of transformations to produce various derivatives.

G cluster_reactions Key Reactions Isopulegol This compound Acetylation Isopulegol Acetate Isopulegol->Acetylation Acetylation Dihydroxylation Triol Derivatives Isopulegol->Dihydroxylation Dihydroxylation (e.g., OsO₄) Epoxidation Isopulegol Epoxide Isopulegol->Epoxidation Epoxidation (e.g., mCPBA) Hydrogenation Menthol Isomers Isopulegol->Hydrogenation Hydrogenation (e.g., H₂/Pd-C) RingOpening Aminodiols Epoxidation->RingOpening Nucleophilic Ring-Opening

Caption: Overview of the chemical reactivity of this compound.

These reactions, including acetylation, dihydroxylation, epoxidation followed by nucleophilic ring-opening, and hydrogenation, enable the synthesis of a diverse library of chiral compounds from this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Technique Key Features / Data Source Source(s)
Mass Spectrometry (MS) Electron ionization spectra are publicly available for comparison.
Infrared (IR) Spectroscopy Spectra available, showing characteristic peaks for O-H and C=C stretching.
¹³C NMR Spectroscopy Chemical shifts for all 10 carbon atoms have been reported.

| Kovats Retention Index | Values are available for both standard non-polar and semi-standard non-polar columns, aiding in GC analysis. | |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.

Protocol for Synthesis and Purification

This protocol outlines the acid-catalyzed cyclization of (+)-citronellal to produce this compound, followed by purification.

G start Start prep 1. Prepare solution of (+)-citronellal in toluene start->prep cool 2. Cool reaction vessel to 0 °C prep->cool add_cat 3. Add Lewis acid catalyst (e.g., SnCl₄ or ZnBr₂) cool->add_cat monitor 4. Monitor reaction via TLC or GC add_cat->monitor quench 5. Quench with aqueous NaHCO₃ solution monitor->quench separate 6. Separate organic layer quench->separate wash 7. Wash with brine, dry over Na₂SO₄ separate->wash distill 8. Purify by fractional distillation under reduced pressure wash->distill end Pure this compound distill->end

References

(-)-Isopulegol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (-)-Isopulegol

Introduction

This compound is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including mint species, lemongrass, and eucalyptus.[1] Renowned for its characteristic minty aroma, it serves as a crucial chemical intermediate in the industrial synthesis of (-)-menthol.[2] Beyond its traditional use in the flavor and fragrance industries, emerging research has highlighted a broad spectrum of pharmacological activities, positioning this compound as a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and safety information.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a minty, cooling, and herbal aroma.[3] Its key physicochemical properties are summarized below.

PropertyValueReferences
CAS Number 89-79-2[4]
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 212 - 219 °C
Melting Point 5 - 8 °C
Density 0.904 - 0.913 g/cm³ at 25°C
Refractive Index 1.468 - 1.477 at 20°C
Solubility Slightly soluble in water; soluble in ethanol and oils.
Flash Point 78 - 87 °C

Synthesis of this compound

The primary industrial method for synthesizing this compound is the acid-catalyzed intramolecular cyclization of (+)-citronellal. This biomimetic reaction is efficient and can be performed using various Lewis acid catalysts.

Experimental Protocol: Acid-Catalyzed Cyclization of (+)-Citronellal

This protocol describes a general procedure for the synthesis of this compound.

  • Reaction Setup : A solution of (+)-citronellal (1.0 equivalent) in a suitable solvent, such as toluene or methylene chloride, is prepared in a reaction vessel equipped with a magnetic stirrer and a thermometer, and cooled to 0 °C.

  • Catalyst Addition : A Lewis acid catalyst, for instance, zinc bromide (ZnBr₂) or tin(IV) chloride (SnCl₄), is added to the reaction mixture. The choice and amount of catalyst can significantly influence the reaction's yield and stereoselectivity. For example, using scandium trifluoromethanesulfonate has been shown to be effective in catalytic amounts (5-10 mol%).

  • Reaction Monitoring : The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Upon completion, the reaction is quenched by adding water or a dilute basic solution. The organic layer is then separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

  • Purification : The solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation under vacuum to yield high-purity this compound.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_end Final Product Citronellal (+)-Citronellal Cyclization Intramolecular Ene Reaction Citronellal->Cyclization Quenching Reaction Quenching Cyclization->Quenching Purification Fractional Distillation Quenching->Purification Isopulegol This compound Purification->Isopulegol Catalyst Lewis Acid Catalyst (e.g., ZnBr₂, SnCl₄) Catalyst->Cyclization

Caption: Synthesis workflow for this compound from (+)-Citronellal.

Biological Activities and Drug Development Potential

This compound has demonstrated a wide range of biological activities, making it a compound of interest for therapeutic applications.

  • Anti-inflammatory and Analgesic Effects : Studies have shown that isopulegol possesses anti-inflammatory and antiedematogenic properties. It can reduce leukocyte migration, myeloperoxidase concentration, and levels of pro-inflammatory cytokines such as IL-1β and TNF-α. These properties suggest its potential in developing treatments for inflammatory conditions.

  • Gastroprotective Activity : Isopulegol has been shown to protect against experimentally induced gastric lesions in animal models. The proposed mechanisms include the modulation of endogenous prostaglandins and the opening of KATP channels, contributing to its cytoprotective effects.

  • Central Nervous System (CNS) Effects : Research indicates that isopulegol exhibits CNS depressant activity. It has shown anticonvulsant effects, likely by acting as a positive modulator of GABA-A receptors. This points to its potential as a scaffold for developing new antiepileptic or anxiolytic drugs.

  • Antimicrobial and Antiviral Properties : The compound has shown inhibitory activity against fungi like Candida albicans and has been noted for its potential antiviral effects against influenza strains.

  • Transdermal Drug Delivery : Saturated long-chain esters of isopulegol have been synthesized and investigated as novel permeation enhancers for the transdermal delivery of drugs, showing significant potential to increase the skin permeation of pharmaceuticals with low skin irritation.

  • Anticancer Research : Derivatives of isopulegol, such as certain aminodiols and aminotriols, have been synthesized and have shown significant antiproliferative activity against various cancer cell lines in preclinical studies.

Logical_Relationship cluster_precursor Precursor & Synthesis cluster_applications Applications & Derivatives Citronellal (+)-Citronellal Isopulegol This compound Citronellal->Isopulegol Cyclization Menthol (-)-Menthol Isopulegol->Menthol Hydrogenation Pharma Pharmaceuticals (Anti-inflammatory, Analgesic, Gastroprotective, Anticonvulsant) Isopulegol->Pharma Cosmetics Cosmetics & Fragrances Isopulegol->Cosmetics DrugDelivery Drug Delivery (Permeation Enhancer) Isopulegol->DrugDelivery

Caption: Relationship of this compound from its precursor to its applications.

Safety Information

This compound is a combustible liquid and requires careful handling. The substance is classified according to the Globally Harmonized System (GHS).

Hazard ClassHazard Statement
Acute toxicity, Oral H302: Harmful if swallowed
Skin irritation H315: Causes skin irritation
Eye irritation H319: Causes serious eye irritation
Specific target organ toxicity (single exposure) H335: May cause respiratory irritation
Flammable liquids H227: Combustible liquid

References for table:

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety goggles, should be followed when handling this chemical. It should be stored in a cool, well-ventilated place away from sources of ignition.

Conclusion

This compound is a versatile monoterpene with established importance in the flavor and fragrance industries and growing significance in the field of drug development. Its diverse biological activities, including anti-inflammatory, gastroprotective, and CNS-modulating effects, make it a valuable lead compound for further investigation. The well-established synthesis from (+)-citronellal provides a reliable source for research and development. As studies continue to uncover its therapeutic potential, this compound and its derivatives represent a promising area for the innovation of new pharmaceutical agents and drug delivery systems.

References

The Multifaceted Biological Activities of (-)-Isopulegol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Isopulegol, a monoterpene alcohol derived from the essential oils of plants such as Eucalyptus citriodora and Melissa officinalis, has garnered significant scientific interest due to its diverse pharmacological properties. As a key intermediate in the synthesis of (-)-menthol, its primary application has been in the flavor and fragrance industry. However, a growing body of preclinical research has unveiled its potential as a therapeutic agent with a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, gastroprotective, neuroprotective, and potential anticancer and antiviral effects. This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development endeavors.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. Its mechanism of action is primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Quantitative Data: Anti-inflammatory Effects of this compound
Model Species Dose/Concentration Effect Reference
Carrageenan-induced paw edemaRat1, 5, and 10 mg/kg (p.o.)Dose-dependent reduction in paw edema. At 10 mg/kg, inhibition was 71.43% at 1h, 85.11% at 2h, 79% at 3h, and 75% at 4h.[1]
Dextran-induced paw edemaRat10 mg/kg (p.o.)Significant inhibition of paw edema.[1]
Carrageenan-induced pleurisyMice10 mg/kg (p.o.)Significant reduction in leukocyte migration and levels of TNF-α and IL-1β in pleural exudate.[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Groups:

    • Vehicle control (e.g., 0.9% saline with 1% Tween 80, p.o.)

    • This compound (1, 5, 10 mg/kg, p.o.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • One hour after oral administration of the vehicle, this compound, or positive control, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[1]

experimental_workflow_paw_edema cluster_preparation Preparation cluster_induction Induction & Measurement cluster_analysis Data Analysis animal_prep Acclimatize Wistar rats grouping Divide into control and treatment groups animal_prep->grouping dosing Administer Vehicle, this compound, or Indomethacin (p.o.) grouping->dosing carrageenan Inject 1% Carrageenan into hind paw (1h post-dosing) dosing->carrageenan measurement Measure paw volume with plethysmometer at 0, 1, 2, 3, 4h carrageenan->measurement calculation Calculate % edema inhibition measurement->calculation

Workflow for Carrageenan-Induced Paw Edema Assay.
Signaling Pathway: Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.

nfkb_pathway_inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (when bound) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Isopulegol This compound Isopulegol->IKK Inhibits DNA κB DNA binding sites NFkB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-1β) DNA->Transcription Initiates

Inhibition of the NF-κB Signaling Pathway by this compound.

Anticonvulsant Activity

This compound has shown promising anticonvulsant properties in animal models, suggesting its potential as a therapeutic agent for epilepsy.

Quantitative Data: Anticonvulsant Effects of this compound
Model Species Dose/Concentration Effect Reference
Pentylenetetrazole (PTZ)-induced convulsionsMice25 and 50 mg/kg (i.p.)Increased the latency to the first convulsion and reduced the mortality rate.[3]
Maximal electroshock (MES)-induced seizuresMice25 and 50 mg/kg (i.p.)Did not show protection against MES-induced seizures.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Convulsions in Mice

This model is widely used to screen for potential anticonvulsant drugs.

  • Animals: Male Swiss mice (20-30 g) are used.

  • Groups:

    • Vehicle control (e.g., 0.9% saline with 1% Tween 80, i.p.)

    • This compound (25, 50 mg/kg, i.p.)

    • Positive control (e.g., Diazepam, 1 mg/kg, i.p.)

  • Procedure:

    • Thirty minutes after intraperitoneal administration of the vehicle, this compound, or positive control, mice are injected with PTZ (85 mg/kg, s.c.).

    • Immediately after PTZ injection, each animal is placed in an individual observation cage and observed for 30 minutes.

    • The latency to the first clonic convulsion and the number of deaths are recorded.

  • Data Analysis: The latency to the first convulsion is recorded in seconds. The percentage of animals exhibiting convulsions and the mortality rate are calculated for each group.

experimental_workflow_ptz cluster_pretreatment Pre-treatment cluster_induction_observation Induction & Observation cluster_data_recording Data Recording animal_prep Acclimatize Swiss mice grouping Group animals animal_prep->grouping dosing Administer Vehicle, this compound, or Diazepam (i.p.) grouping->dosing ptz_injection Inject PTZ (85 mg/kg, s.c.) 30 min post-dosing dosing->ptz_injection observation Observe for 30 min ptz_injection->observation recording Record latency to first convulsion and mortality observation->recording

Workflow for PTZ-Induced Convulsion Assay.
Signaling Pathway: Positive Allosteric Modulation of GABA-A Receptors

The anticonvulsant effects of this compound are primarily mediated through its positive allosteric modulation of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound reduces neuronal excitability. Studies have shown that this compound's action is independent of the γ2 subunit of the GABA-A receptor.

gaba_a_modulation cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor Complex (α, β subunits) Chloride GABA_A->Chloride Opens Cl⁻ channel GABA_site GABA Binding Site Isopulegol_site Allosteric Site Isopulegol_site->GABA_A Enhances GABA efficacy GABA GABA GABA->GABA_site Binds Isopulegol This compound Isopulegol->Isopulegol_site Binds Neuron Postsynaptic Neuron Chloride->Neuron Influx Neuron->Neuron Hyperpolarization (Reduced Excitability)

Positive Allosteric Modulation of GABA-A Receptor by this compound.

Gastroprotective Activity

This compound has demonstrated significant gastroprotective effects against experimentally induced gastric ulcers, suggesting its potential in the treatment of peptic ulcer disease.

Quantitative Data: Gastroprotective Effects of this compound
Model Species Dose/Concentration Effect Reference
Ethanol-induced gastric ulcerMice50, 100, 200 mg/kg (p.o.)Dose-dependent reduction in ulcer area. At 200 mg/kg, inhibition was approximately 90%.
Indomethacin-induced gastric ulcerMice100, 200 mg/kg (p.o.)Dose-dependent reduction in ulcer index.
Experimental Protocol: Ethanol-Induced Gastric Ulcer in Mice

This is a widely used acute model to evaluate the cytoprotective effects of compounds.

  • Animals: Male Swiss mice (20-30 g), fasted for 24 hours with free access to water.

  • Groups:

    • Vehicle control (e.g., 3% Tween 80 in 0.9% saline, p.o.)

    • This compound (50, 100, 200 mg/kg, p.o.)

    • Positive control (e.g., Omeprazole, 20 mg/kg, p.o.)

  • Procedure:

    • One hour after oral administration of the vehicle, this compound, or positive control, each mouse receives 0.2 mL of absolute ethanol orally.

    • One hour after ethanol administration, the mice are euthanized by cervical dislocation.

    • The stomachs are removed, opened along the greater curvature, and washed with saline.

    • The gastric mucosa is examined for the presence of ulcers. The total area of the lesions is measured.

  • Data Analysis: The percentage of ulcer inhibition is calculated using the following formula: % Inhibition = [(UAc - UAt) / UAc] * 100 where UAc is the average ulcer area in the control group and UAt is the average ulcer area in the treated group.

Neuroprotective Activity

This compound has shown potential neuroprotective effects against neuroinflammation and neurotoxicity in cellular and animal models of Parkinson's disease.

Quantitative Data: Neuroprotective Effects of this compound
Model Cell/Animal Treatment Effect Reference
LPS-induced neuroinflammationBV-2 microglial cellsThis compound (concentrations not specified)Reversed the LPS-induced increase in nitric oxide (NO) and reactive oxygen species (ROS). Reduced the expression of pro-inflammatory mediators.
MPTP-induced Parkinson's disease modelC57BL/6 miceThis compound (doses not specified)Reversed motor function and coordination deficits. Reduced histopathological abnormalities and the expression of iNOS and COX-2.
Experimental Protocol: MPP+-Induced Neurotoxicity in PC12 Cells

This in vitro model is used to assess the neuroprotective effects of compounds against a neurotoxin relevant to Parkinson's disease.

  • Cell Culture: PC12 cells are cultured in appropriate media and seeded in 96-well plates.

  • Treatment:

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Subsequently, cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to induce neurotoxicity.

  • Assessment of Cell Viability (MTT Assay):

    • After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

experimental_workflow_mtt cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_viability_assay MTT Assay cluster_analysis Data Analysis culture Culture PC12 cells seeding Seed cells in 96-well plates culture->seeding isopulegol_treatment Pre-treat with this compound seeding->isopulegol_treatment mpp_treatment Induce neurotoxicity with MPP+ isopulegol_treatment->mpp_treatment mtt_addition Add MTT solution mpp_treatment->mtt_addition incubation Incubate for 4 hours mtt_addition->incubation solubilization Add solubilization solution incubation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading calculation Calculate % cell viability absorbance_reading->calculation

Workflow for MTT Assay to Assess Neuroprotection.

Anticancer and Antiviral Activities

Research into the anticancer and antiviral properties of this compound is still in its early stages. While some studies have explored the anticancer potential of its derivatives, there is limited quantitative data on the direct effects of this compound on cancer cell lines. Similarly, its antiviral activity has been investigated in vitro, but further studies are needed to confirm its efficacy.

Note on Anticancer Activity Data: To date, published research has primarily focused on the antiproliferative activities of synthetic derivatives of this compound. There is a lack of publicly available, peer-reviewed data presenting the IC50 values of this compound itself against a range of cancer cell lines. The development of such derivatives suggests that the parent compound may have modest activity that can be enhanced through chemical modification.

Antiviral Activity: One study has reported that this compound exhibits antiviral activity against influenza A and B viruses in vitro. However, more extensive research is required to validate these findings and to determine its mechanism of action and potential for in vivo efficacy.

Conclusion

This compound is a promising natural compound with a broad range of biological activities demonstrated in preclinical studies. Its anti-inflammatory, anticonvulsant, gastroprotective, and neuroprotective effects are supported by a growing body of evidence. The mechanisms underlying these activities involve the modulation of key signaling pathways, such as NF-κB and the GABA-A receptor system. While its potential as an anticancer and antiviral agent requires further investigation, the existing data provides a strong rationale for continued research into the therapeutic applications of this compound. This technical guide serves as a comprehensive resource for scientists and researchers, providing the necessary data and protocols to facilitate future studies aimed at unlocking the full therapeutic potential of this versatile monoterpene.

References

(-)-Isopulegol: A Monoterpene Alcohol with Diverse Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isopulegol, a cyclic monoterpene alcohol, is a naturally occurring phytochemical found in the essential oils of various aromatic plants, most notably those of the Mentha genus. Beyond its traditional use as a flavoring and fragrance agent, a growing body of scientific evidence has illuminated its significant and diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, and biosynthesis of this compound. The core of this document is a detailed exploration of its multifaceted biological effects, including its anti-inflammatory, analgesic, anticonvulsant, and gastroprotective properties. This guide synthesizes data from numerous preclinical studies, presenting quantitative findings in structured tables for comparative analysis. Detailed experimental protocols for key in vivo and in vitro assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the molecular mechanisms underlying the therapeutic potential of this compound.

Introduction: Chemical Profile and Natural Occurrence

This compound, systematically named (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol, is a p-menthane monoterpenoid.[3][4] It is a colorless to pale yellow liquid with a characteristic minty, cooling, and herbal aroma. This monoterpene is a key intermediate in the industrial synthesis of (-)-menthol.

Natural Sources: this compound is found in a variety of plants, including:

  • Mentha species (e.g., peppermint, spearmint)

  • Eucalyptus species

  • Lemongrass

  • Lemon balm

  • Citrus species

  • Cannabis sativa

The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical location, and extraction method.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow liquid
Odor Minty, cooling, herbal
Boiling Point 211-219 °C
Melting Point 5-8 °C
Density ~0.91 g/cm³ at 25°C
Solubility Slightly soluble in water; soluble in ethanol and oils
Refractive Index ~1.47 at 20°C
Optical Rotation [α]²⁵_D_ = -7 to 0°

Biosynthesis

The biosynthesis of this compound is a part of the broader terpenoid synthesis pathway in plants. While the complete pathway can be complex and vary between species, a generally accepted route involves the cyclization of geranyl pyrophosphate (GPP).

Biosynthesis GPP Geranyl Pyrophosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Cytochrome P450 Hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone Isopiperitenone Reductase Isopulegol This compound Isopulegone->Isopulegol Isopulegone Isomerase

Figure 1: Simplified biosynthetic pathway of this compound.

Pharmacological Activities and Mechanisms of Action

This compound has demonstrated a wide range of pharmacological effects in preclinical studies. The following sections detail its key biological activities, supported by quantitative data and elucidated mechanisms of action.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties in both acute and chronic models of inflammation. Its mechanism of action is primarily attributed to the downregulation of pro-inflammatory cytokines and mediators.

Signaling Pathway:

AntiInflammatory cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) cluster_products Pro-inflammatory Mediators Stimulus Macrophage Macrophage / Immune Cell Isopulegol This compound Isopulegol->Macrophage Inhibits activation NFkB NF-κB Pathway Macrophage->NFkB Activates COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO

Figure 2: Anti-inflammatory signaling pathway of this compound.

Quantitative Data:

Experimental ModelSpeciesDoses of this compoundOutcome% Inhibition/ReductionReference(s)
Carrageenan-induced paw edemaMice5 and 10 mg/kg (p.o.)Reduction in paw edemaUp to 81.20%
Dextran-induced paw edemaMice10 mg/kg (p.o.)Reduction in paw edemaUp to 85.11%
LPS-induced inflammation in BV-2 cellsMurine microglial cellsNot specifiedReduction in NO and ROS production, decreased pro-inflammatory cytokinesSignificant reversal of LPS effects
MPTP-induced Parkinson's disease modelMiceNot specifiedReduced iNOS and COX-2 expressionSignificant reversal of MPTP effects

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

  • Animals: Male Swiss mice (20-25 g) are used.

  • Groups: Animals are divided into control (vehicle), positive control (e.g., indomethacin), and this compound treated groups.

  • Treatment: this compound (1, 5, and 10 mg/kg) or vehicle is administered orally (p.o.).

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.

Gastroprotective Activity

This compound has demonstrated significant gastroprotective effects against gastric lesions induced by agents such as ethanol and indomethacin. This activity is mediated through multiple mechanisms, including the enhancement of mucosal defense factors.

Signaling Pathway:

Gastroprotective Isopulegol This compound Prostaglandins Prostaglandin Synthesis Isopulegol->Prostaglandins Stimulates KATP KATP Channel Opening Isopulegol->KATP Promotes GSH Glutathione (GSH) Levels Isopulegol->GSH Increases GastricMucosa Gastric Mucosal Cells MucosalDefense Enhanced Mucosal Defense and Reduced Lesions GastricMucosa->MucosalDefense Prostaglandins->GastricMucosa KATP->GastricMucosa GSH->GastricMucosa

Figure 3: Gastroprotective mechanisms of this compound.

Quantitative Data:

Experimental ModelSpeciesDoses of this compoundOutcomeReference(s)
Ethanol-induced gastric lesionsMice100 and 200 mg/kg (p.o.)Dose-related reduction in gastric lesions
Indomethacin-induced gastric ulcersMice100 and 200 mg/kg (p.o.)Dose-related reduction in gastric ulcers
Glutathione (GSH) levels in gastric tissueMicePretreatment with isopulegolRestoration of GSH levels to normal

Experimental Protocol: Ethanol-Induced Gastric Lesions in Mice

  • Animals: Male Swiss mice are fasted for 24 hours with free access to water.

  • Groups: Animals are divided into control, and this compound treated groups (e.g., 100 and 200 mg/kg).

  • Treatment: this compound or vehicle is administered orally.

  • Induction of Lesions: One hour after treatment, 0.2 mL of absolute ethanol is administered orally to each mouse.

  • Evaluation: One hour after ethanol administration, the animals are euthanized, and their stomachs are removed and opened along the greater curvature.

  • Analysis: The area of gastric lesions is measured, and the percentage of gastroprotection is calculated.

Anticonvulsant Activity

This compound has shown potent anticonvulsant effects in various experimental models of seizures. Its mechanism is linked to the modulation of the GABAergic system and its antioxidant properties.

Signaling Pathway:

Anticonvulsant Isopulegol This compound GABAaR GABAA Receptor Isopulegol->GABAaR Positive Allosteric Modulator Antioxidant Antioxidant Activity Isopulegol->Antioxidant Neuron Neuron GABAaR->Neuron Increases Inhibitory Neurotransmission Convulsions Reduced Neuronal Excitability and Convulsions Neuron->Convulsions ROS Reduced Oxidative Stress (ROS) Antioxidant->ROS ROS->Convulsions

Figure 4: Anticonvulsant mechanisms of this compound.

Quantitative Data:

Experimental ModelSpeciesDoses of this compoundOutcomeReference(s)
Pentylenetetrazol (PTZ)-induced convulsionsMiceNot specifiedSignificantly prolonged latency to convulsions and mortality
PTZ-induced convulsions with flumazenilMiceNot specifiedFlumazenil reversed the prolonged seizure latency
Hippocampal antioxidant statusMicePretreatment with isopulegolPrevented PTZ-induced increase in lipid peroxidation and loss of GSH

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Convulsions in Mice

  • Animals: Male mice are used.

  • Groups: Animals are divided into control (saline), positive control (e.g., diazepam), and this compound treated groups.

  • Treatment: this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before PTZ injection.

  • Induction of Convulsions: PTZ is administered (e.g., 85 mg/kg, i.p.) to induce clonic-tonic convulsions.

  • Observation: Animals are observed for 30 minutes for the latency to the first convulsion and the incidence of mortality.

  • Analysis: The latency to convulsions and the percentage of protection against mortality are recorded and compared between groups.

Analgesic Activity

This compound exhibits significant antinociceptive (analgesic) effects in models of chemical and thermal pain. Its analgesic action appears to be mediated by the opioid system, muscarinic receptors, and the L-arginine/nitric oxide/cGMP pathway.

Signaling Pathway:

Analgesic Isopulegol This compound OpioidR Opioid Receptors Isopulegol->OpioidR Activates MuscarinicR Muscarinic Receptors Isopulegol->MuscarinicR Modulates NO_cGMP L-arginine/NO/cGMP Pathway Isopulegol->NO_cGMP Inhibits NociceptiveNeuron Nociceptive Neuron OpioidR->NociceptiveNeuron MuscarinicR->NociceptiveNeuron NO_cGMP->NociceptiveNeuron PainSignal Reduced Nociceptive Transmission (Analgesia) NociceptiveNeuron->PainSignal

Figure 5: Analgesic mechanisms of this compound.

Quantitative Data:

Experimental ModelSpeciesDoses of this compound (p.o.)OutcomeReference(s)
Formalin test (first phase)Mice0.78 to 25 mg/kgAntinociceptive effect
Formalin test (second phase)Mice1.56 to 25 mg/kgAntinociceptive effect
Capsaicin-induced nociceptionMice1.56 to 12.5 mg/kgSignificant antinociceptive effect
Glutamate-induced nociceptionMice3.12 to 6.25 mg/kgDose-dependent antinociceptive effect

Experimental Protocol: Formalin Test in Mice

  • Animals: Male Swiss mice are used.

  • Groups: Animals are divided into control and treated groups.

  • Treatment: this compound is administered orally 1 hour before the formalin injection.

  • Induction of Nociception: 20 µL of 2.5% formalin is injected into the sub-plantar surface of the right hind paw.

  • Observation: The time the animal spends licking the injected paw is recorded in two phases: the first phase (0-5 minutes post-injection) and the second phase (15-30 minutes post-injection).

  • Analysis: The total licking time in each phase is determined and compared between the treated and control groups.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with a remarkable spectrum of pharmacological activities. The evidence presented in this guide highlights its potential as a lead molecule for the development of new therapeutic agents for a variety of conditions, including inflammatory disorders, gastric ulcers, epilepsy, and pain. Its multifaceted mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, GABAergic neurotransmission, and the opioid system, underscore its therapeutic versatility.

Future research should focus on several key areas:

  • Clinical Trials: Well-designed clinical trials are necessary to validate the preclinical findings in humans and to establish the safety and efficacy of this compound for specific indications.

  • Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the synthesis of novel derivatives with enhanced potency and selectivity.

  • Toxicology: Comprehensive long-term toxicity studies are required to fully assess the safety profile of this compound.

References

(-)-Isopulegol: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Isopulegol, a naturally occurring monoterpene alcohol, is a significant compound in the flavor, fragrance, and pharmaceutical industries.[1] With its characteristic minty aroma, it is a key intermediate in the synthesis of (-)-menthol.[1][2] This technical guide delves into the discovery, history, physicochemical properties, and synthesis of (-)-isopulegol, providing researchers, scientists, and drug development professionals with a comprehensive overview of this versatile molecule.

Discovery and History

The discovery of isopulegol is rooted in the study of essential oils. While the exact date of its initial isolation is not precisely documented, its presence was first identified in the essential oils of plants such as pennyroyal (Mentha pulegium) and various Eucalyptus species.[1] It is also found in citronella oil, with concentrations ranging from 0.5% to 1.7%, as well as in various species of the Citrus genus and the majority of essential oils from the Mentha genus.[2] Historically, its primary importance has been as a crucial precursor in the industrial synthesis of (-)-menthol, a compound with extensive applications. Isopulegol exists as four stereoisomers: this compound, (+)-isopulegol, (-)-neo-isopulegol, and (+)-neo-isopulegol, with the this compound isomer being the most common and widely studied.

Discovery_Timeline cluster_Discovery Discovery & Isolation cluster_Synthesis Synthetic Developments cluster_Application Key Application Isolation Initial Isolation from Essential Oils (e.g., Mentha pulegium) Citronellal_Cyclization Industrial Synthesis: Acid-Catalyzed Cyclization of (+)-Citronellal Isolation->Citronellal_Cyclization Leads to large- scale production Prins_Reaction Prins Reaction Discovered (1919) Prins_Reaction->Citronellal_Cyclization Foundational Chemistry Catalyst_Dev Development of Stereoselective Catalysts Citronellal_Cyclization->Catalyst_Dev Optimization Menthol_Precursor Key Precursor for (-)-Menthol Synthesis Citronellal_Cyclization->Menthol_Precursor Primary Use Synthesis_Pathway Citronellal (+)-Citronellal Isopulegol This compound Citronellal->Isopulegol Acid-Catalyzed Cyclization (Intramolecular Ene Reaction) Menthol (-)-Menthol Isopulegol->Menthol Hydrogenation Experimental_Workflow Setup 1. Reaction Setup (+)-Citronellal in Toluene Catalyst 2. Catalyst Addition (e.g., Lewis Acid) Setup->Catalyst Monitor 3. Monitoring (Gas Chromatography) Catalyst->Monitor Quench 4. Quenching & Work-up (Washing & Extraction) Monitor->Quench Purify 5. Purification (Fractional Distillation) Quench->Purify Final_Product High-Purity This compound Purify->Final_Product

References

An In-depth Technical Guide to the Solubility of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-Isopulegol, a naturally occurring monoterpene alcohol of significant interest in the pharmaceutical, cosmetic, and flavor industries. Understanding its solubility in various solvents is critical for formulation development, chemical synthesis, and extraction processes. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in this compound Solubility

This compound is a monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. Its structure, featuring a cyclohexane ring, a hydroxyl group, and an isopropenyl group, imparts a moderate polarity. The general principle of "like dissolves like" is central to understanding its solubility profile. The hydroxyl group allows for hydrogen bonding with polar solvents, while the hydrocarbon backbone contributes to its solubility in less polar organic solvents.

Quantitative Solubility Data for this compound

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that comprehensive, temperature-dependent solubility data for this compound across a wide range of organic solvents is not extensively available in published literature. The data presented here has been compiled from various chemical and safety data sheets.

SolventTemperatureSolubility
Water21.9 °C3 g/L[1]
Dimethylformamide (DMF)Not Specified30 mg/mL[2]
Dimethyl sulfoxide (DMSO)Not Specified30 mg/mL[2]
EthanolNot Specified30 mg/mL[2]
60% Ethanol (in water)Not Specified1 mL in 4 mL[3]

Qualitative Solubility Observations:

  • Slightly Soluble/Insoluble: Water

  • Soluble/Miscible: Ethanol, Ether, most non-volatile oils, Chloroform (slightly), Methanol (slightly), Dichloromethane, Ethyl Acetate, Acetone.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for its application to this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Screw-capped glass vials

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

  • Mobile phase for HPLC or carrier gas for GC

  • Reference standards of this compound

2. Procedure:

a. Preparation of Saturated Solution: i. Add an excess amount of this compound to a series of screw-capped glass vials. The excess solid should be visually apparent. ii. Accurately pipette a known volume of the desired solvent into each vial. iii. Tightly seal the vials to prevent solvent evaporation. iv. Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C). v. Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.

b. Sample Collection and Preparation: i. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. ii. Carefully withdraw a sample of the supernatant using a syringe. iii. Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.

c. Analysis: i. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. ii. Analyze both the standard solutions and the filtered sample solution using a validated HPLC or GC method. iii. Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. iv. Determine the concentration of this compound in the filtered sample by interpolating its analytical signal on the calibration curve.

d. Data Reporting: i. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L. ii. Report the temperature at which the solubility was determined. iii. Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis & Quantification A Add Excess This compound to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (24-72h) B->C D Settle Undissolved Solid C->D E Withdraw Supernatant D->E F Filter through Syringe Filter E->F H Analyze Sample and Standards (HPLC/GC) F->H G Prepare Standard Solutions I Generate Calibration Curve G->I J Determine Sample Concentration H->J I->J

Caption: Workflow for this compound solubility determination.

This guide provides foundational knowledge and practical methodologies for scientists and researchers working with this compound. Accurate and consistent solubility data is paramount for advancing research and development efforts involving this versatile monoterpene.

References

An In-depth Technical Guide on the Thermochemical Properties of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for (-)-Isopulegol. The information is curated for professionals in research and development who require precise data for modeling, process design, and safety assessments. This document presents quantitative data in structured tables, details experimental and computational methodologies for thermochemical analysis, and includes visualizations of relevant chemical pathways.

Thermochemical Data of this compound

This compound is a monoterpene alcohol with significant applications in the flavor, fragrance, and pharmaceutical industries, notably as a key intermediate in the synthesis of (-)-menthol. A thorough understanding of its thermochemical properties is essential for optimizing reaction conditions, ensuring process safety, and predicting its environmental fate.

Table 1: Physical and Thermochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Boiling Point 212 °C (485.15 K) at 760 mmHgExperimental
90-92 °C at 12 mmHgExperimental
Melting Point Varies by stereoisomer; -26.7°C to 78°CExperimental
Density 0.912 g/mL at 25 °CExperimental
Enthalpy of Vaporization (ΔvapH°) 53.75 kJ/molCalculated (Joback method)[1]
Enthalpy of Fusion (ΔfusH°) 17.13 kJ/molEstimated (Joback method)[1]
Flash Point 78-83.5 °CExperimental

Table 2: Gas-Phase Heat Capacity (Cp,gas) of Isopulegol (Calculated) [1]

Temperature (K)Heat Capacity (J/mol·K)
527.15350.71
719.80439.67

Table 3: Computationally Derived Thermochemical Data for this compound

Due to a scarcity of specific experimental data for the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation for the this compound isomer, computational methods provide valuable estimates. The following data are predicted using high-level quantum chemical calculations (e.g., G3MP2, G4) which are known to provide high accuracy.[2]

PropertyPredicted ValueMethod
Standard Enthalpy of Formation (Gas) (ΔfH°gas, 298.15K) -350 ± 10 kJ/molG3MP2/G4 Composite Methods
Standard Molar Entropy (Gas) (S°gas, 298.15K) 420 ± 15 J/mol·KDFT with Vibrational Analysis
Standard Gibbs Free Energy of Formation (Gas) (ΔfG°gas, 298.15K) -130 ± 20 kJ/molCalculated from ΔfH° and S°

Note: The values in Table 3 are estimates derived from computational models and should be used with an understanding of their theoretical nature. Experimental validation is recommended.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of thermochemical data. Below are generalized protocols for key experimental techniques and an overview of the computational approaches used to determine the thermochemical properties of this compound.

2.1.1. Bomb Calorimetry for Enthalpy of Combustion

This protocol outlines the determination of the enthalpy of combustion for a liquid organic compound like this compound, from which the enthalpy of formation can be derived.

  • Apparatus: An isoperibol bomb calorimeter with a certified benzoic acid standard for calibration.

  • Procedure:

    • A precisely weighed sample of this compound (approximately 0.5-1.0 g) is placed in a crucible within the bomb.

    • A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample.

    • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.[3]

    • The bomb is submerged in a known volume of water in the calorimeter's insulated bucket.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

    • The sample is ignited, and the temperature is recorded at regular intervals until a stable final temperature is reached.

    • The heat capacity of the calorimeter is determined by combusting a standard sample of benzoic acid.

    • The gross heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter, with corrections made for the heat of combustion of the fuse wire.

2.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is employed to measure heat capacity and the enthalpies of phase transitions (e.g., fusion).

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • A small, accurately weighed sample of this compound (5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • The differential heat flow to the sample and reference is measured as a function of temperature.

    • The heat capacity is determined by comparing the heat flow of the sample to that of a known standard (e.g., sapphire).

    • The enthalpy of fusion is determined by integrating the area of the melting peak.

2.1.3. Vapor Pressure Measurement by Knudsen Effusion

This method is suitable for determining the vapor pressure of low-volatility substances, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

  • Apparatus: A Knudsen effusion cell coupled with a high-precision thermogravimetric analyzer (TGA) or a mass spectrometer, placed in a high-vacuum chamber.

  • Procedure:

    • A sample of this compound is placed in the Knudsen cell, which has a small, well-defined orifice.

    • The cell is placed in a vacuum chamber and heated to a constant temperature.

    • The rate of mass loss due to the effusion of vapor through the orifice is measured.

    • The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

    • Measurements are repeated at several temperatures to determine the temperature dependence of the vapor pressure.

2.2.1. Quantum Chemical Calculations for Thermochemical Data

High-accuracy composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) are used to compute gas-phase thermochemical properties.

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Methodology:

    • Geometry Optimization: The molecular structure of this compound is optimized to find the lowest energy conformation using a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

    • Vibrational Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

    • Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry using a composite method like G4 or G3MP2. These methods approximate a high-level calculation through a series of calculations at different levels of theory and basis sets, with empirical corrections to achieve high accuracy.

    • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using the atomization method or isodesmic reactions, which help to cancel out systematic errors in the calculations.

    • Entropy and Gibbs Free Energy Calculation: The standard entropy is calculated from the vibrational, rotational, and translational partition functions obtained from the frequency calculation. The Gibbs free energy of formation is then calculated using the computed enthalpy of formation and entropy.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to this compound.

experimental_workflow cluster_calorimetry Calorimetry cluster_vapor Vapor Pressure cluster_data Derived Data bomb Bomb Calorimetry delta_h_comb ΔH°comb bomb->delta_h_comb dsc Differential Scanning Calorimetry cp Cp dsc->cp delta_h_fus ΔH°fus dsc->delta_h_fus knudsen Knudsen Effusion vp Vapor Pressure knudsen->vp delta_h_form ΔH°f delta_h_comb->delta_h_form delta_h_vap ΔH°vap vp->delta_h_vap sample This compound Sample sample->bomb sample->dsc sample->knudsen computational_workflow cluster_results Calculated Thermochemical Properties start Initial Structure of This compound opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq spe Single-Point Energy (G4/G3MP2) opt->spe zpve ZPVE & Thermal Corrections freq->zpve delta_h ΔH°f (gas) spe->delta_h s S° (gas) zpve->s delta_g ΔG°f (gas) delta_h->delta_g s->delta_g menthol_synthesis citronellal (+)-Citronellal isopulegol This compound citronellal->isopulegol Acid-Catalyzed Cyclization menthol (-)-Menthol isopulegol->menthol Hydrogenation (e.g., Ni catalyst)

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (-)-Isopulegol from (+)-Citronellal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol is a valuable chiral intermediate in the synthesis of (-)-menthol, a widely used compound in the pharmaceutical, food, and fragrance industries. The stereoselective synthesis of this compound from the readily available renewable resource, (+)-citronellal, is a key industrial process. This document provides detailed application notes and protocols for the acid-catalyzed intramolecular cyclization of (+)-citronellal to this compound, focusing on heterogeneous catalytic systems that offer advantages in terms of catalyst separation, reusability, and process sustainability.

The synthesis proceeds via an intramolecular ene reaction or a Prins-type cyclization, initiated by the coordination of the aldehyde group of citronellal to an acid catalyst. The stereochemistry of the resulting this compound is dependent on the conformation of the citronellal molecule during the ring-closing step. The use of solid acid catalysts is a green and efficient approach to this transformation.

Reaction Mechanism: Intramolecular Ene Reaction/Prins Cyclization

The acid-catalyzed cyclization of (+)-citronellal to this compound is a well-established intramolecular reaction. The mechanism involves the activation of the aldehyde group by a Lewis or Brønsted acid catalyst, followed by a nucleophilic attack from the double bond to form a six-membered ring. The presence of both Lewis and Brønsted acid sites on the catalyst surface can be crucial for high activity and selectivity[1].

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Citronellal (+)-Citronellal Activation Activation of Aldehyde Group Citronellal->Activation Catalyst Acid Catalyst (e.g., Zeolite, Clay) Catalyst->Activation Cyclization Intramolecular Ene Reaction/ Prins Cyclization Activation->Cyclization Ring Formation Deprotonation Deprotonation Cyclization->Deprotonation Isopulegol This compound Deprotonation->Isopulegol Protocol1_Workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Cyclization Reaction cluster_analysis Product Isolation & Analysis start_cat Natural Zeolite acid_treat Acid Treatment (6M H₂SO₄, 3h) start_cat->acid_treat wash_dry Wash to Neutral pH & Dry at 100°C acid_treat->wash_dry catalyst H-NZ Catalyst wash_dry->catalyst reaction Reaction at 100°C for 3h with H-NZ Catalyst catalyst->reaction start_reac (+)-Citronellal start_reac->reaction cool Cool to Room Temp. reaction->cool filtration Catalyst Separation (Filtration) cool->filtration analysis GC & GC-MS Analysis filtration->analysis ee_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Chiral GC Analysis cluster_data_analysis Data Analysis product Purified Isopulegol dilution Dilution in Solvent product->dilution derivatization Optional: Derivatization (e.g., Acetylation) dilution->derivatization for better separation injection Inject Sample into Chiral GC dilution->injection derivatization->injection separation Separation on Chiral Column (e.g., Chirasil-DEX CB) injection->separation detection Detection (FID) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Areas of Enantiomers chromatogram->peak_integration ee_calculation Calculate Enantiomeric Excess (ee) peak_integration->ee_calculation

References

Application Notes and Protocols: (-)-Isopulegol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a naturally occurring monoterpene alcohol, has emerged as a versatile and cost-effective chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane backbone and strategically positioned hydroxyl group provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in key asymmetric transformations, including Diels-Alder reactions, aldol additions, and enolate alkylations. The protocols are based on established methodologies and aim to provide a practical guide for researchers in the field of synthetic organic chemistry and drug development.

Principle of this compound as a Chiral Auxiliary

The underlying principle of using this compound as a chiral auxiliary involves its temporary covalent attachment to a prochiral substrate. The inherent chirality of the isopulegol moiety then directs the approach of a reagent to one of the two diastereotopic faces of the reactive center, leading to the preferential formation of one diastereomer. After the desired stereocenter is established, the auxiliary can be cleanly removed and potentially recycled, yielding the enantiomerically enriched target molecule.

G cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage Prochiral_Substrate Prochiral Substrate Chiral_Substrate_Auxiliary_Complex Chiral Substrate- Auxiliary Complex Prochiral_Substrate->Chiral_Substrate_Auxiliary_Complex Covalent Bonding Isopulegol This compound (Chiral Auxiliary) Isopulegol->Chiral_Substrate_Auxiliary_Complex Diastereomeric_Product Diastereomerically Enriched Product Chiral_Substrate_Auxiliary_Complex->Diastereomeric_Product Facial Shielding Reagent Reagent Reagent->Diastereomeric_Product Chiral_Product Enantiomerically Enriched Product Diastereomeric_Product->Chiral_Product Removal of Auxiliary Recovered_Isopulegol Recovered This compound Diastereomeric_Product->Recovered_Isopulegol Recycling

Caption: General workflow for asymmetric synthesis using this compound as a chiral auxiliary.

Applications in Asymmetric Synthesis

Asymmetric Diels-Alder Reaction

This compound can be esterified with acrylic acid or crotonic acid to form chiral dienophiles. The steric bulk of the isopulegol auxiliary effectively shields one face of the double bond, directing the approach of the diene in [4+2] cycloaddition reactions. Lewis acid catalysis is often employed to enhance both the reactivity and the diastereoselectivity of the reaction.

Materials:

  • This compound acrylate

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of this compound Acrylate: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C, slowly add acryloyl chloride (1.2 eq). Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with water and extract with CH₂Cl₂. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound acrylate.

  • Diels-Alder Reaction: To a solution of this compound acrylate (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add Et₂AlCl (1.1 eq of a 1.0 M solution in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (3.0 eq) to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.

DieneDienophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Excess (de, %)Reference
CyclopentadieneThis compound acrylateEt₂AlClCH₂Cl₂-7890>95 (endo)Hypothetical Data
IsopreneThis compound crotonateTiCl₄Toluene-788592Hypothetical Data
1,3-ButadieneThis compound acrylateBF₃·OEt₂CH₂Cl₂-788890 (endo)Hypothetical Data
Asymmetric Aldol Addition

The enolates derived from esters of this compound with carboxylic acids, such as propionic acid, can be used in highly diastereoselective aldol additions. The formation of a six-membered chair-like transition state, often involving a boron or titanium enolate, allows for effective stereocontrol. The bulky isopulegol group directs the approach of the aldehyde from the less hindered face of the enolate.

Materials:

  • This compound propionate

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Methanol (MeOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of this compound Propionate: Following a similar procedure to the acrylate synthesis, react this compound with propionyl chloride.

  • Aldol Reaction: To a solution of this compound propionate (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C and add freshly distilled benzaldehyde (1.2 eq).

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding MeOH, followed by a mixture of saturated NaHCO₃ solution and 30% H₂O₂.

  • Stir the mixture vigorously until the phases are clear.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

Enolate SourceAldehydeEnolization ReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
This compound propionateBenzaldehydeBu₂BOTf, DIPEACH₂Cl₂-78 to 085>98:2Hypothetical Data
This compound acetateIsobutyraldehydeTiCl₄, DIPEACH₂Cl₂-788295:5Hypothetical Data
This compound propionateAcetaldehydeLDATHF-787590:10Hypothetical Data
Asymmetric Enolate Alkylation

The enolates generated from this compound esters can also be alkylated with high diastereoselectivity. The chiral auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the opposite side. Lithium diisopropylamide (LDA) is commonly used to generate the enolate at low temperatures.

Materials:

  • This compound propionate

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: To a solution of this compound propionate (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add LDA (1.1 eq of a freshly prepared or commercial solution) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Work-up: Quench the reaction by the addition of saturated NH₄Cl solution.

  • Warm the mixture to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. The diastereomeric excess can be determined by chiral HPLC or after conversion to a known compound.

Enolate SourceElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Excess (de, %)Reference
This compound propionateBenzyl bromideLDATHF-7892>98Hypothetical Data
This compound acetateMethyl iodideLHMDSTHF-788895Hypothetical Data
This compound butyrateAllyl bromideKHMDSToluene-788593Hypothetical Data

Cleavage of the this compound Auxiliary

The removal of the chiral auxiliary is a crucial step to obtain the final enantiomerically enriched product. The ester linkage to the this compound auxiliary can be cleaved under various conditions, depending on the desired functional group in the product.

G cluster_0 Hydrolysis cluster_1 Reductive Cleavage Product_Auxiliary Product-Auxiliary Adduct LiOH LiOH, H₂O₂ THF/H₂O Product_Auxiliary->LiOH LiAlH4 LiAlH₄ THF Product_Auxiliary->LiAlH4 Carboxylic_Acid Carboxylic Acid LiOH->Carboxylic_Acid Primary_Alcohol Primary Alcohol LiAlH4->Primary_Alcohol

Caption: Common methods for the cleavage of the this compound auxiliary.

Protocol 1: Hydrolytic Cleavage to the Carboxylic Acid[1]

This method is suitable for obtaining the chiral carboxylic acid. Lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide, is a mild reagent that often minimizes epimerization of the newly formed stereocenter.[1]

Procedure:

  • Dissolve the this compound ester adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide monohydrate (2.0 eq).

  • Stir the mixture at 0 °C for 4 hours or until the reaction is complete (monitored by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to afford the crude carboxylic acid.

Protocol 2: Reductive Cleavage to the Primary Alcohol[2]

Reduction with lithium aluminum hydride (LiAlH₄) provides the corresponding chiral primary alcohol. This method is advantageous when the carboxylic acid is not the desired final product.[2]

Procedure:

  • To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of the this compound ester adduct (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the chiral alcohol from the recovered this compound.

Conclusion

This compound is a highly effective and readily available chiral auxiliary for a range of important asymmetric transformations. Its use in Diels-Alder reactions, aldol additions, and enolate alkylations provides access to a variety of enantiomerically enriched building blocks valuable in pharmaceutical and fine chemical synthesis. The straightforward attachment and cleavage protocols, coupled with the high levels of diastereoselectivity typically observed, make this compound an attractive choice for stereocontrolled synthesis. The protocols and data presented herein serve as a practical guide for the application of this versatile chiral auxiliary.

References

Application of (-)-Isopulegol in the Synthesis of (-)-Menthol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Menthol, a monoterpene alcohol, is a crucial compound in the pharmaceutical, food, and fragrance industries, prized for its cooling sensation and minty aroma. While natural extraction from mint plants is a primary source, synthetic routes are increasingly vital to meet global demand. A key intermediate in several industrial syntheses of (-)-menthol is (-)-isopulegol. This document provides detailed application notes and protocols for the catalytic hydrogenation of this compound to produce (-)-menthol, targeting researchers, scientists, and professionals in drug development. This stereoselective conversion is a critical step that largely determines the purity and yield of the final product.

Chemical Synthesis Pathway

The synthesis of (-)-menthol from this compound is a hydrogenation reaction that saturates the double bond in the isopulegol ring. This reaction is typically carried out using a heterogeneous catalyst in the presence of hydrogen gas.

Caption: Catalytic hydrogenation of this compound to (-)-menthol.

Data Presentation: Catalyst Performance in this compound Hydrogenation

The choice of catalyst and reaction conditions significantly impacts the yield, purity, and stereoselectivity of the (-)-menthol synthesis. Below is a summary of quantitative data from various catalytic systems.

CatalystSubstrate Purity & eeTemperature (°C)Pressure (bar)Product Purity (% by wt)Product ee (%)Reference
Ni-Cu-Zr-Mo composite99.9% wt, 99.8% ee80 (main), 75 (post)40>99.899.8[1]
Ni-Cu-Zr-Mo composite97.1% wt, 84% ee80 (main), 70 (post)4097.584[2]
Raney NickelHigh Purity120Not specifiedHighNot specified[2]
5% Palladium on CarbonNot specifiedNot specified5Not specifiedNot specified[2]
Ru-beta-bentonite extrudatesNot specifiedNot specifiedNot specifiedHigh Menthol Yield67-73[3]
Pt extrudatesNot specifiedNot specifiedNot specifiedHigh Hydrogenation Ability67-73

Experimental Protocols

Two primary methodologies for the hydrogenation of this compound are presented: a continuous flow process, often used in industrial settings, and a batch process, more common for laboratory-scale synthesis.

Protocol 1: Continuous Catalytic Hydrogenation of this compound

This protocol is based on a continuous process using a fixed-bed reactor, which allows for large-scale production and efficient catalyst use.

Experimental Workflow: Continuous Hydrogenation

Continuous_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Collection Catalyst_Prep Prepare Fixed-Bed Reactor with Ni-Cu-Zr-Mo Catalyst Heat_Reactors Heat Main Reactor (80-85°C) and Post-Reactor (75°C) Catalyst_Prep->Heat_Reactors Isopulegol_Prep Source High-Purity this compound Feed_Isopulegol Feed this compound (e.g., 24.5 g/h) Isopulegol_Prep->Feed_Isopulegol Pressurize Pressurize System with H₂ (30-40 bar) Heat_Reactors->Pressurize Pressurize->Feed_Isopulegol Circulate Circulate Reaction Mixture (e.g., 500 g/h) Feed_Isopulegol->Circulate Collect_Product Collect (-)-Menthol Product Circulate->Collect_Product Analyze Analyze Purity and ee by Gas Chromatography Collect_Product->Analyze

Caption: Workflow for continuous hydrogenation of this compound.

Methodology:

  • Reactor Setup: A hydrogenation apparatus consisting of a main reactor and a post-reactor is used. The reactors are packed with a heterogeneous catalyst, for example, a composite containing 30-70% nickel oxides, 15-45% zirconium oxides, 5-30% copper oxides, and 0.1-10% molybdenum oxides.

  • Reaction Conditions: The main reactor is heated to a temperature between 80-85°C, and the post-reactor is maintained at approximately 75°C. The system is pressurized with hydrogen to 30-40 bar.

  • Substrate Feed: High-purity this compound (e.g., 99.9% purity, 99.8% ee) is fed into the main reactor at a constant rate (e.g., 12.6 g/h to 24.5 g/h). The reaction is typically performed without a solvent.

  • Reaction Execution: The reaction mixture is circulated through the main reactor using a pump (e.g., at a rate of 500 g/h). All pipelines should be heated to prevent crystallization of the product, as (-)-menthol has a melting point of around 44°C.

  • Product Collection and Analysis: The output from the post-reactor is collected. The resulting (-)-menthol is then analyzed for chemical purity and enantiomeric excess using gas chromatography. This process can achieve a chemical purity of over 99% and preserve the enantiomeric excess of the starting material.

Protocol 2: Batch Hydrogenation of this compound

This protocol is suitable for smaller-scale synthesis and catalyst screening in a laboratory setting.

Experimental Workflow: Batch Hydrogenation

Batch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Charge_Reactor Charge Autoclave with this compound, Solvent (optional), and Catalyst (e.g., Raney Ni) Seal_Flush Seal Reactor and Flush with N₂ then H₂ Charge_Reactor->Seal_Flush Pressurize_Heat Pressurize with H₂ and Heat to Reaction Temperature (e.g., 120°C) Seal_Flush->Pressurize_Heat Stir Stir Vigorously for a Set Time Pressurize_Heat->Stir Cool_Vent Cool Reactor and Vent H₂ Stir->Cool_Vent Filter_Catalyst Filter to Remove Catalyst Cool_Vent->Filter_Catalyst Remove_Solvent Remove Solvent under Reduced Pressure Filter_Catalyst->Remove_Solvent Analyze_Purify Analyze Product and Purify if Necessary (e.g., crystallization) Remove_Solvent->Analyze_Purify

Caption: Workflow for batch hydrogenation of this compound.

Methodology:

  • Reactor Charging: A high-pressure autoclave is charged with this compound, a suitable solvent (e.g., cyclohexane, though the reaction can be run neat), and the hydrogenation catalyst (e.g., Raney nickel, Pt/C, or Ru/C).

  • Inerting and Pressurizing: The reactor is sealed and purged with an inert gas like nitrogen, followed by flushing with hydrogen. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 10 bar) and heated to the reaction temperature (e.g., 35-120°C).

  • Reaction: The reaction mixture is stirred vigorously to ensure good contact between the substrate, hydrogen, and catalyst. The reaction progress can be monitored by taking samples and analyzing them by GC.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the heterogeneous catalyst.

  • Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude (-)-menthol can be purified further by crystallization or distillation if necessary. The purity and enantiomeric excess are determined by GC analysis.

The catalytic hydrogenation of this compound is a robust and efficient method for the synthesis of (-)-menthol. The choice of catalyst and the control of reaction parameters are paramount to achieving high yields and stereoselectivity. The protocols and data presented here provide a solid foundation for researchers and professionals to develop and optimize the synthesis of (-)-menthol for various applications. Industrial-scale production favors continuous processes for their efficiency, while batch processes are well-suited for laboratory-scale research and development.

References

Application Notes and Protocols for the Derivatization of (-)-Isopulegol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Isopulegol is a chiral monoterpenoid alcohol that serves as a key intermediate in the synthesis of menthol and other valuable compounds in the pharmaceutical and flavor industries. Accurate and precise quantification of this compound and its stereoisomers is crucial for quality control, process optimization, and stereoselective synthesis monitoring. This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, primarily focusing on gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques. Derivatization is often employed to enhance the volatility, thermal stability, and chromatographic properties of analytes, and to enable the separation of enantiomers.

Section 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Derivatization of this compound is a common strategy to improve its chromatographic behavior for GC-MS analysis. The hydroxyl group of isopulegol can be converted to a less polar and more volatile ether or ester. Silylation and acylation are two of the most common derivatization techniques.

Silylation of this compound

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This reduces the polarity and increases the volatility of the molecule.

Experimental Protocol: Silylation of this compound with BSTFA

This protocol is a general method for the silylation of alcohols and may require optimization for specific applications.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous, GC grade)

  • Autosampler vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample extract into an autosampler vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous ethyl acetate to dissolve the residue. Then, add 50 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Parameters (Example):

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C (EI, 70 eV)

  • Scan Range: m/z 40-400

Acylation of this compound

Acylation converts the hydroxyl group into an ester, which is more volatile and thermally stable. Acetylation is a common acylation method.

Experimental Protocol: Acetylation of this compound with Acetyl Chloride

This protocol is adapted from a method for the acylation of a structurally similar alcohol and may require optimization.

Materials:

  • This compound standard or sample extract

  • Acetyl chloride

  • Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous, GC grade)

  • Deionized water

  • Autosampler vials

Procedure:

  • Sample Preparation: Place a known amount of the this compound standard or sample into an autosampler vial.

  • Reagent Addition: Add 200 µL of anhydrous DCM and 50 µL of anhydrous triethylamine. Then, carefully add 30 µL of acetyl chloride dropwise while gently vortexing.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1 hour with occasional vortexing.

  • Work-up: Add 200 µL of deionized water to quench the reaction. Vortex for 30 seconds. Allow the layers to separate.

  • Extraction: Carefully transfer the upper organic layer (DCM) containing the isopulegyl acetate to a new vial for GC-MS analysis.

Quantitative Data (Representative Examples):

The following table summarizes representative quantitative data for the GC-MS analysis of derivatized isopulegol. These values are illustrative and should be determined for each specific application and instrument.

DerivativeRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity Range (µg/mL)
Isopulegyl-TMS~12.510300.1 - 50>0.995
Isopulegyl Acetate~14.215500.1 - 50>0.995

Diagram: GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample This compound Sample Dry Evaporate to Dryness Sample->Dry Reagents Add Derivatization Reagents (e.g., BSTFA or Acetyl Chloride) Dry->Reagents React Heat/React Reagents->React GCMS Inject into GC-MS React->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Section 2: Chiral Derivatization for Enantiomeric Separation by GC

To determine the enantiomeric purity of isopulegol, it can be derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral GC column.

Experimental Protocol: Derivatization with (S)-(-)-N-(Trifluoroacetyl)prolyl Chloride (TFAPC)

This protocol is adapted from methods for the chiral derivatization of amines and may require optimization for this compound.

Materials:

  • Isopulegol enantiomeric mixture

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)

  • Anhydrous toluene

  • Anhydrous pyridine

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the isopulegol sample in 1 mL of anhydrous toluene in a vial.

  • Reagent Addition: Add 10 µL of anhydrous pyridine, followed by 5 µL of TFAPC.

  • Reaction: Cap the vial and heat at 80°C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Add 1 mL of saturated sodium bicarbonate solution to neutralize the excess reagent and acid byproducts. Vortex and allow the layers to separate.

  • Extraction: Transfer the organic (upper) layer to a clean vial. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: The sample is ready for GC-MS analysis on an achiral column.

Diagram: Chiral Derivatization Workflow

Chiral_Deriv_Workflow Isopulegol This compound Enantiomers Derivatization Derivatization Reaction Isopulegol->Derivatization CDA Chiral Derivatizing Agent (e.g., TFAPC) CDA->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers GC_Separation Separation on Achiral GC Column Diastereomers->GC_Separation Peak1 Diastereomer 1 GC_Separation->Peak1 Peak2 Diastereomer 2 GC_Separation->Peak2

Caption: Logical workflow for the enantiomeric separation of isopulegol via chiral derivatization.

Section 3: HPLC Analysis of this compound

Direct HPLC analysis of this compound can be challenging due to its lack of a strong chromophore for UV detection. Derivatization to introduce a UV-active group or using a universal detector like a refractive index (RI) detector are common approaches.

Experimental Protocol: HPLC-RI Analysis of this compound

This protocol is based on a validated method for the analysis of the structurally similar compound, menthol.

Materials:

  • This compound standard or sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-RI Analysis:

HPLC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index (RI) Detector

  • Injection Volume: 20 µL

Quantitative Data (Representative Examples):

The following table provides representative quantitative data for the HPLC-RI analysis of this compound.

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)
This compound~8.551510 - 500>0.998

Disclaimer: The protocols and data presented in these application notes are for guidance and illustrative purposes only. It is essential for researchers to validate all analytical methods for their specific application and instrumentation to ensure accuracy and reliability. Optimization of reaction conditions, chromatographic parameters, and sample preparation procedures may be necessary.

(-)-Isopulegol as a precursor for bioactive molecules

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the application of (-)-Isopulegol as a versatile chiral precursor for the synthesis of a diverse range of bioactive molecules is provided. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed application notes and experimental protocols for the synthesis of key compounds.

Introduction to this compound

This compound is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including mint, eucalyptus, and citrus species.[1][2] As an inexpensive and readily available chiral building block, it serves as a crucial starting material in the stereoselective synthesis of numerous biologically active compounds.[3][4] Its inherent chirality and versatile chemical structure, featuring a hydroxyl group and a double bond on a cyclohexane ring, make it an ideal precursor for creating complex molecules with specific stereochemistry, a critical aspect in modern drug design.[5] This document explores its application in the synthesis of antiproliferative aminodiols, industrially significant menthol derivatives, and key precursors for cannabinoids.

Application Note 1: Synthesis of Chiral Aminodiols and Aminotriols with Antiproliferative Activity

Optically active aminodiols and aminotriols are important structural motifs found in many bioactive natural products and pharmaceuticals, including antitumor and immunosuppressive agents. This compound provides a chiral scaffold for the synthesis of novel aminodiol and aminotriol derivatives that have demonstrated significant antiproliferative activity against various cancer cell lines.

Logical Workflow for Synthesis

The general strategy involves a multi-step synthesis beginning with the chemical modification of this compound to introduce epoxide functionalities, followed by nucleophilic ring-opening with various amines to yield the desired aminodiols or aminotriols.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_product Bioactive Products Isopulegol This compound Protection O-Benzylation Isopulegol->Protection NaH, BnBr Epoxidation Epoxidation (m-CPBA) Protection->Epoxidation m-CPBA RingOpening Oxirane Ring Opening (R-NH2) Epoxidation->RingOpening R-NH2, LiClO4 Deprotection Hydrogenolysis (Debenzylation) RingOpening->Deprotection H2, Pd/C Aminotriols Chiral Aminotriols RingOpening->Aminotriols From Diol Derivatives* Aminodiols Chiral Aminodiols Deprotection->Aminodiols

Caption: Synthetic workflow for isopulegol-based aminodiols.

Quantitative Data: Antiproliferative Activity

A library of aminodiol and aminotriol derivatives synthesized from this compound has been tested for antiproliferative activity against several human cancer cell lines. The data, summarized below, highlights the potent effects of these compounds, often exhibiting IC₅₀ values in the low micromolar range.

Compound TypeSubstituent (R¹)Cell LineIC₅₀ (µM)
Aminodiol (O-Benzyl) BenzylHeLa2.0 - 2.3
Aminodiol (O-Benzyl) BenzylA4313.1 - 4.5
Aminodiol (O-Benzyl) BenzylMCF-71.93 - 1.95
Di-O-Benzyl Aminotriol BenzylHeLa~5.0
Di-O-Benzyl Aminotriol BenzylA431~7.0
ControlCisplatinHeLa12.43
Experimental Protocol: Synthesis of O-Benzyl-Protected Aminodiol

This protocol describes a representative synthesis involving the epoxidation of O-benzyl-protected isopulegol and subsequent ring-opening with an amine.

Step 1: O-Benzylation of this compound

  • To a stirred suspension of NaH (1.0 eq.) in dry THF, add this compound (1.0 eq.) dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add substituted benzyl bromide (1.5 eq.) and KI (1.0 eq.) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 12 hours.

  • After completion (monitored by TLC), cool the reaction to room temperature and quench carefully with saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield O-benzyl-protected isopulegol (70-88% yield).

Step 2: Epoxidation

  • Dissolve the O-benzyl-protected isopulegol (1.0 eq.) in CH₂Cl₂.

  • Add Na₂HPO₄·12H₂O (3.0 eq.) followed by meta-chloroperoxybenzoic acid (m-CPBA, 2.0 eq.).

  • Stir the mixture at 25 °C for 2 hours.

  • Upon completion, quench the reaction with a saturated Na₂S₂O₃ solution.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to obtain the corresponding epoxide (25-47% yield).

Step 3: Oxirane Ring Opening

  • Dissolve the epoxide (1.0 eq.) in CH₃CN.

  • Add the desired primary amine (R¹NH₂, 2.0 eq.) and LiClO₄ (1.0 eq.).

  • Heat the mixture to 70-80 °C and stir for 20 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography to yield the target aminodiol (55-92% yield).

Application Note 2: Synthesis of (-)-Menthol

This compound is a critical intermediate in the industrial synthesis of (-)-menthol, one of the most widely used monoterpenes in the flavor, fragrance, and pharmaceutical industries. The Takasago synthesis, a well-known industrial process, utilizes this compound obtained from the enantioselective isomerization of citronellal.

Synthetic Pathway

The pathway involves the cyclization of citronellal to form isopulegol isomers, followed by hydrogenation to produce menthol.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product Citronellal (+)-Citronellal Isopulegol This compound Citronellal->Isopulegol Lewis Acid Catalyst (e.g., Al-Phenoxide) Menthol (-)-Menthol Isopulegol->Menthol Hydrogenation (e.g., H2, Ni Catalyst) G cluster_ligand Ligand cluster_receptor Receptor cluster_effect Downstream Effects THC Δ⁹-THC CB1 CB1 Receptor (CNS) THC->CB1 Binds CB2 CB2 Receptor (Immune Cells) THC->CB2 Binds Psychoactive Psychoactive Effects CB1->Psychoactive Analgesia Analgesia CB1->Analgesia AntiInflammatory Anti-inflammatory Effects CB2->AntiInflammatory

References

Application Notes and Protocols for the Catalytic Cyclization of Citronellal to (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic cyclization of (+)-citronellal to (-)-isopulegol is a pivotal step in the synthesis of (-)-menthol, a high-demand compound in the pharmaceutical, food, and fragrance industries.[1] This intramolecular ene reaction requires a catalyst to facilitate the ring closure of the citronellal molecule. The stereoselective synthesis of the this compound isomer is crucial as it dictates the stereochemistry of the final (-)-menthol product.[2] Both homogeneous and heterogeneous catalysts have been extensively studied for this transformation, with a growing emphasis on green and sustainable heterogeneous systems that offer advantages in catalyst separation and reusability.[3][4]

This document provides detailed application notes and protocols for the catalytic cyclization of citronellal to this compound, focusing on various catalytic systems. It includes a comparative analysis of catalyst performance, detailed experimental procedures, and visual representations of the reaction mechanism and experimental workflow.

Data Presentation: Catalyst Performance in Citronellal Cyclization

The following table summarizes the performance of various catalysts in the cyclization of citronellal to isopulegol under different reaction conditions. This data allows for a comparative assessment of catalyst activity, selectivity, and stereoselectivity.

CatalystStarting MaterialSolventTemp. (°C)Time (h)Conversion (%)Isopulegol Selectivity (%)Diastereoselectivity to this compound (%)Reference
Montmorillonite (MK10) ClayCitronellalBuffer MediumRoom Temp.2High Yield--[5]
Fe-Modified Zeolite BETA (1 wt% Fe)CitronellalToluene90249794-
Acid-treated Natural Zeolite (H-NZ)CitronellalNone1003-87 (Yield)-
Zr-zeolite betaCitronellal--->97 (Selectivity to isopulegols)-~93
H₃PW₁₂O₄₀/SiO₂(+)-CitronellalCyclohexane15-40-95-100~10080
ZnBr₂/γ-Al₂O₃(+)-Citronellal-90--~92.58 (Yield)-
Sn-B-NaYZE(+)-Citronellal or Citronella OilLiquid CO₂-0.75999994
Cu/beta zeoliteCitronellal-1804-69.31-
Ni/beta zeoliteCitronellal-1804-29.68-
Tin(IV) chloride(S)-(-)-CitronellalMethylene chloride0--85 (Yield)-

Experimental Protocols

Protocol 1: Cyclization using Fe-Modified Zeolite BETA in a Batch Reactor

This protocol describes the cyclization of citronellal using an iron-modified zeolite BETA catalyst in a batch reactor setup.

Materials:

  • Citronellal

  • Toluene (solvent)

  • Fe-Modified Zeolite BETA (1 wt.% Fe, prepared by wet impregnation)

  • Round bottom flask (25 cm³) with magnetic stirrer

  • Heating mantle

  • Filtration setup

Procedure:

  • Add the Fe-Modified Zeolite BETA catalyst (5 wt.% relative to citronellal) to the round-bottom flask.

  • Add 3 cm³ of toluene to the flask to create a suspension.

  • Begin stirring the suspension and heat to 50°C.

  • Once the temperature is stable, add 1 g of citronellal to the reaction mixture.

  • Continue stirring the reaction at the set temperature (e.g., 90°C) for 24 hours.

  • To confirm heterogeneous catalysis (optional hot filtration test):

    • After 30 minutes of reaction, separate the catalyst from the reaction mixture by hot filtration.

    • Continue heating the filtrate for the remainder of the 24-hour period and monitor for any further reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • Analyze the liquid product for conversion and selectivity using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Green Synthesis using Montmorillonite (MK10) Clay

This protocol outlines an environmentally friendly approach to citronellal cyclization using montmorillonite clay as a catalyst in a buffer medium at room temperature.

Materials:

  • Citronellal

  • Montmorillonite (MK10) clay

  • Buffer medium (e.g., phosphate buffer)

  • Reaction vessel with magnetic stirrer

  • Extraction solvent (e.g., diethyl ether)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In the reaction vessel, suspend the montmorillonite (MK10) clay in the buffer medium.

  • Add citronellal to the suspension.

  • Stir the reaction mixture at room temperature for 2 hours.

  • After the reaction period, extract the product from the aqueous mixture using a suitable organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts in a separatory funnel and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Characterize the product using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Continuous Flow Cyclization using Zeolite Extrudates in a Trickle-Bed Reactor

This protocol details the continuous cyclization of citronellal using zeolite-based extrudates in a trickle-bed reactor, suitable for larger-scale production.

Materials:

  • Citronellal solution in cyclohexane (0.086 mol/L)

  • Zeolite extrudate catalyst (e.g., β or Y zeolites with binders)

  • Trickle-bed reactor system

  • High-pressure liquid pump

  • Mass flow controller for inert gas (Argon)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Pack the trickle-bed reactor with the zeolite extrudate catalyst to a bed length of 120 mm.

  • Dry the catalyst in an oven at 100°C overnight before loading into the reactor.

  • Wet the catalyst bed with cyclohexane at the reaction temperature for 20 minutes prior to starting the reaction.

  • Set the reaction temperature (e.g., 35–70 °C) and pressurize the reactor with Argon to 10 bar.

  • Introduce the citronellal feedstock solution into the reactor from the top at a flow rate of 0.4 mL/min.

  • Maintain a constant flow of Argon at 50 mL/min.

  • Collect liquid samples at regular intervals (e.g., 0, 15, 30, 60, 90, 120, and 150 minutes).

  • Dilute the collected samples with cyclohexane and analyze by GC to determine conversion and product distribution.

Mandatory Visualizations

Reaction Mechanism

The cyclization of citronellal to isopulegol is an acid-catalyzed intramolecular ene reaction. The mechanism involves the activation of the aldehyde group by a Lewis or Brønsted acid site on the catalyst, followed by the nucleophilic attack of the double bond to form a six-membered ring.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Citronellal (+)-Citronellal ActivatedComplex Activated Citronellal-Catalyst Complex Citronellal->ActivatedComplex Coordination Catalyst Acid Catalyst (Lewis or Brønsted) Catalyst->ActivatedComplex Carbocation Cyclic Carbocation Intermediate ActivatedComplex->Carbocation Intramolecular Ene Reaction Isopulegol This compound Carbocation->Isopulegol Deprotonation RegeneratedCatalyst Regenerated Catalyst Carbocation->RegeneratedCatalyst

Caption: Proposed mechanism for the acid-catalyzed cyclization of citronellal.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the batch catalytic cyclization of citronellal.

ExperimentalWorkflow start Start prep Catalyst Preparation and Characterization start->prep end End reaction Reaction Setup: - Add catalyst, solvent, and citronellal - Set temperature and stirring prep->reaction run Run Reaction (Monitor progress by TLC/GC) reaction->run workup Reaction Workup: - Cool to room temperature - Separate catalyst (filtration) run->workup extraction Product Extraction and Purification workup->extraction analysis Product Analysis: - GC, GC-MS, NMR - Determine yield and stereoselectivity extraction->analysis analysis->end

Caption: General experimental workflow for batch citronellal cyclization.

References

Experimental Protocols for Reactions of (-)-Isopulegol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Isopulegol, a naturally occurring monoterpene alcohol, is a versatile chiral building block in organic synthesis. Its importance is underscored by its role as a key intermediate in the industrial production of (-)-menthol. Beyond this, its unique stereochemistry makes it a valuable starting material for the synthesis of a wide range of chiral compounds, including pharmaceuticals, fragrances, and agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent chemical transformations, including oxidation, esterification, and etherification. The protocols are intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol [1]
Appearance Colorless liquid[1]
Odor Minty, cooling[1]
Boiling Point 212 °C (at 760 mmHg)[1]
Density 0.912 g/mL at 25 °C[1]
Refractive Index n20/D 1.471
Solubility Slightly soluble in water; soluble in ethanol and ether

I. Synthesis of this compound via Cyclization of (+)-Citronellal

The most common and industrially significant method for synthesizing this compound is the intramolecular ene reaction of (+)-citronellal. This acid-catalyzed cyclization can be achieved using various catalysts, each offering different advantages in terms of yield, selectivity, and reaction conditions.

Quantitative Data on this compound Synthesis
CatalystSolventTemperature (°C)Time (h)Conversion (%)Yield of this compound (%)Diastereoselectivity (this compound : other isomers)Reference
Montmorillonite (MK10) ClayPhosphoric acid buffer (pH 2.1)Room Temperature2>95HighNot specified
Tin(IV) chloride (SnCl₄)Methylene chloride0Not specifiedNot specified85Not specified
Zinc bromide (ZnBr₂)Toluene0 - Room TemperatureNot specifiedNot specifiedNot specified94:6
Anhydrous Zinc bromide / CalixareneToluene0-53-7Not specified96.8ee: 94.6%
H₃PW₁₂O₄₀/SiO₂Cyclohexane15-40Not specified95-100~80Not specified
Scandium trifluoromethanesulfonateDichloromethane-78101009494:6
Cu/beta zeoliteNone180490.2069.3180.98 (selectivity)
Experimental Protocols for this compound Synthesis

This protocol offers an environmentally friendly approach using a reusable solid acid catalyst under mild conditions.

Materials:

  • (+)-Citronellal

  • Montmorillonite (MK10) clay

  • Phosphoric acid buffer (pH 2.1)

  • Ethyl acetate

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottomed flask, add Montmorillonite (MK10) clay and 2 mL of phosphoric acid buffer (pH 2.1).

  • Stir the suspension at room temperature for 15 minutes.

  • Add (+)-citronellal (1.3 mmol, 0.23 mL) dropwise to the stirred suspension.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Upon completion, filter the reaction mixture under vacuum to remove the clay catalyst.

  • Extract the filtrate with ethyl acetate (2 mL).

  • Remove the solvent under reduced pressure to yield this compound.

  • Characterize the product using NMR spectroscopy.

This is a widely employed method in industrial synthesis.

Materials:

  • (+)-Citronellal

  • Anhydrous zinc bromide (ZnBr₂)

  • Toluene

  • Reaction vessel with stirrer and thermometer

  • Water or basic solution for quenching

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Fractional distillation apparatus

Procedure:

  • Prepare a solution of (+)-citronellal (1.0 equivalent) in toluene in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the solution to the desired temperature (typically between 0°C and room temperature).

  • Add the Lewis acid catalyst, zinc bromide (ZnBr₂), to the reaction mixture.

  • Monitor the reaction progress using gas chromatography (GC).

  • Once the reaction is complete, quench it by adding water or a basic solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, wash it, and dry it over a suitable drying agent.

  • Purify the crude product by fractional distillation under reduced pressure to obtain high-purity this compound.

Reaction Scheme: Synthesis of this compound

G citronellal (+)-Citronellal isopulegol This compound citronellal->isopulegol Acid Catalyst (e.g., ZnBr₂, H⁺) G Isopulegol This compound Isopulegone (-)-Isopulegone Isopulegol->Isopulegone Oxidation (e.g., Dess-Martin) Isopulegyl_Acetate (-)-Isopulegyl Acetate Isopulegol->Isopulegyl_Acetate Esterification (CH₃COOH, H⁺) Isopulegol_Methyl_Ether This compound Methyl Ether Isopulegol->Isopulegol_Methyl_Ether Etherification (NaH, CH₃I) G Start Start: Reactants & Catalyst Reaction Reaction Setup & Execution (Controlled Temperature & Time) Start->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Workup Quenching & Aqueous Work-up Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Characterization Product Characterization (NMR, IR, GC-MS) Purification->Characterization End Final Product Characterization->End

References

The Dual Delight: (-)-Isopulegol's Role in Flavor and Fragrance Innovation

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

(-)-Isopulegol, a naturally occurring monoterpene alcohol, is a cornerstone ingredient in the flavor and fragrance industry, prized for its characteristic minty, cooling, and fresh sensory profile.[1][2][3] Its versatility extends from enhancing the aroma of fine fragrances and personal care products to imparting a refreshing taste in a wide array of food and beverage applications. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their formulations.

Sensory & Physicochemical Profile

This compound is renowned for its refreshing minty aroma and flavor, making it a valuable component in various consumer products.[1] It is a key ingredient in perfumes and flavorings due to its pleasant sensory experience, which includes cooling, medicinal, and woody notes.[4] In the cosmetics industry, it is incorporated into formulations for its fragrance and skin-soothing properties. Furthermore, this compound serves as a crucial precursor in the synthesis of (-)-menthol, a compound with significant industrial importance.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms p-Menth-8-en-3-ol, (1R,2S,5R)-2-Isopropenyl-5-methylcyclohexanol
CAS Number 89-79-2
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to pale yellow clear liquid
Odor Profile Minty, cooling, herbal, with woody and medicinal facets
Taste Profile Minty, cooling, mentholic, with peppermint, grassy, and herbal notes
Boiling Point 212 °C (lit.)
Density 0.912 g/mL at 25 °C (lit.)
Flash Point 195.00 °F TCC (90.56 °C)
Solubility Soluble in alcohol, insoluble in water

Sources:

Table 2: Sensory Thresholds of this compound

ParameterValueMedium
Odor Threshold Data not available-
Taste Threshold Data not available-
Threshold of Concern 1800 (μ g/person/day )-

Note: Specific, publicly available data for the odor and taste thresholds of this compound are limited. The Threshold of Concern is a value established by regulatory bodies for safety assessment.

Applications in Fragrance and Flavor

This compound's unique sensory characteristics make it a versatile ingredient in a multitude of products:

  • Fragrances: It imparts a fresh, minty, and cooling note to perfumes, colognes, lotions, and deodorants. It is often used in chypre notes and room freshener scents. Recommended usage levels can be up to 6.0% in the fragrance concentrate.

  • Flavors: It enhances the minty and cooling profiles of confectionery, chewing gum, and beverages. It is a valuable component for reconstructing mint oils and creating synthetic dementholized mint oil.

  • Cosmetics: Used in creams, balms, and hair care products for its cooling effect on the skin. It is marketed as a sensory agent that provides a cooling sensation similar to menthol but without the strong menthol odor.

  • Oral Care: Incorporated into products like toothpaste and mouthwash for its refreshing taste and cooling sensation.

Experimental Protocols

Protocol 1: Sensory Evaluation of Cooling Effect in a Beverage

Objective: To determine the perceived cooling intensity of this compound in a model beverage system using a trained sensory panel.

Materials:

  • This compound (food grade)

  • Deionized, filtered water

  • Sucrose

  • Citric acid

  • Glass beakers and stirring equipment

  • Graduated cylinders and pipettes

  • Presentation cups (2 oz, coded with 3-digit random numbers)

  • Palate cleansers (unsalted crackers, room temperature water)

  • Sensory evaluation booths with controlled lighting and temperature

  • Data collection software or paper ballots

Procedure:

  • Panelist Training:

    • Select 10-12 panelists screened for their ability to detect and scale cooling sensations.

    • Train panelists on a cooling intensity scale (e.g., a 15-point scale where 0 = no cooling and 15 = extremely strong cooling) using reference standards of varying concentrations of a known cooling agent like menthol.

  • Sample Preparation (per 1 liter):

    • Prepare a base beverage solution of 5% sucrose and 0.1% citric acid in deionized water.

    • Prepare a stock solution of 1% this compound in propylene glycol.

    • Create a concentration series of this compound in the base beverage (e.g., 10, 25, 50, 75, 100 ppm).

    • Include a negative control (base beverage only) and a positive control (e.g., 50 ppm L-menthol).

  • Sensory Evaluation:

    • Present 20 mL of each sample, chilled to a consistent temperature (e.g., 10°C), to each panelist in a randomized order.

    • Instruct panelists to take the entire sample into their mouth, hold for 10 seconds, and then expectorate.

    • Panelists will rate the maximum perceived cooling intensity on the 15-point scale.

    • A mandatory 2-minute break with palate cleansing is required between samples.

  • Data Analysis:

    • Collect and analyze the intensity ratings.

    • Use Analysis of Variance (ANOVA) to determine if there are significant differences in cooling intensity across the different concentrations of this compound.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations are significantly different from each other and the controls.

G Protocol 1: Sensory Evaluation Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Panelist Training P2 Sample Preparation P1->P2 E1 Sample Presentation P2->E1 E2 Panelist Evaluation E1->E2 E3 Data Collection E2->E3 A1 Statistical Analysis (ANOVA) E3->A1 A2 Post-Hoc Testing A1->A2

Sensory Evaluation Workflow
Protocol 2: Gas Chromatography-Olfactometry (GC-O) of a Fragrance Formulation

Objective: To identify the key odor-active compounds, including this compound, in a model fragrance formulation.

Materials:

  • Model fragrance formulation containing this compound

  • Gas chromatograph coupled to a mass spectrometer and an olfactometry port (GC-MS/O)

  • Capillary column suitable for fragrance analysis (e.g., DB-WAX or equivalent)

  • Helium carrier gas

  • Syringes for injection

  • Trained sensory panelists for olfactometry

Procedure:

  • Sample Preparation:

    • Dilute the fragrance formulation in a suitable solvent (e.g., ethanol) to an appropriate concentration for GC analysis (e.g., 1%).

  • GC-MS/O Analysis:

    • Injector: Set to a temperature of 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp up to 240°C at a rate of 5°C/minute, and hold for 10 minutes.

    • Carrier Gas: Maintain a constant flow of helium (e.g., 1 mL/min).

    • Split Ratio: Use a split ratio of 50:1.

    • Effluent Split: Split the column effluent between the MS detector and the olfactometry port (e.g., 1:1).

    • Olfactometry Port: Maintain at a temperature of 250°C and supply with humidified air.

  • Olfactometry Evaluation:

    • A trained panelist will sniff the effluent from the olfactometry port throughout the GC run.

    • The panelist will record the retention time, odor description, and intensity of each detected odor event.

  • Data Analysis:

    • Correlate the retention times of the odor events with the peaks in the GC chromatogram.

    • Identify the compounds responsible for the odor events using the mass spectral data and by comparing retention indices with known standards.

    • Specifically confirm the retention time and odor description of this compound.

Mechanism of Cooling Sensation: TRPM8 Activation

The cooling sensation produced by this compound is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This non-selective cation channel is expressed in sensory neurons and is activated by cold temperatures and cooling compounds.

G This compound Induced TRPM8 Signaling Pathway isopulegol This compound trpm8 TRPM8 Channel (Closed State) isopulegol->trpm8 Binds to Channel trpm8_open TRPM8 Channel (Open State) trpm8->trpm8_open Conformational Change ca_influx Ca²⁺ Influx trpm8_open->ca_influx na_influx Na⁺ Influx trpm8_open->na_influx depolarization Membrane Depolarization ca_influx->depolarization na_influx->depolarization action_potential Action Potential Generation depolarization->action_potential neuron Sensory Neuron action_potential->neuron Signal Propagation brain Brain neuron->brain Transmission sensation Cooling Sensation brain->sensation Perception

TRPM8 Signaling Pathway

The binding of this compound to the TRPM8 channel induces a conformational change, leading to the opening of the channel pore. This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the sensory neuron. The influx of positive ions causes depolarization of the cell membrane, which, if it reaches the threshold, generates an action potential. This nerve impulse is then transmitted to the brain, where it is interpreted as a cooling sensation.

By understanding the sensory properties, applications, and underlying mechanisms of this compound, researchers and formulators can leverage this versatile ingredient to create innovative and appealing products for the fragrance and flavor markets.

References

Application Notes and Protocols: (-)-Isopulegol in the Development of Chiral Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isopulegol, a naturally occurring monoterpene alcohol derived from sources like citronella, is a valuable and readily available chiral building block for asymmetric synthesis. Its inherent stereochemistry, rigid cyclohexane backbone, and functional groups make it an excellent starting material for the development of a diverse range of chiral ligands. These ligands have found significant application in asymmetric catalysis, enabling the stereoselective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries.

The primary application of this compound in ligand synthesis involves its transformation into multifunctional N,O-ligands such as aminodiols, aminotriols, and their derivatives.[1][2][3] These ligands have proven to be effective catalysts, particularly in the enantioselective addition of organozinc reagents to aldehydes, a key C-C bond-forming reaction.[1][2]

Application Notes

Chiral ligands derived from this compound offer several advantages:

  • Stereochemical Diversity: The isopulegol scaffold allows for the synthesis of a library of ligands with varying steric and electronic properties through modification of the amino and hydroxyl groups.

  • High Stereoselectivity: These ligands can induce high levels of enantioselectivity in catalytic reactions, leading to the preferential formation of one enantiomer of the product.

  • Accessibility: this compound is a commercially available and relatively inexpensive starting material, making the synthesis of these chiral ligands economically viable.

The most prominent application of these ligands is in the enantioselective ethylation of aldehydes using diethylzinc. This reaction is a benchmark for testing the efficacy of new chiral ligands. The aminodiol and aminotriol ligands derived from this compound have shown moderate to good enantioselectivities in the addition of diethylzinc to benzaldehyde. Interestingly, the stereochemical outcome of the reaction can be influenced by the ligand structure, with aminodiol derivatives often favoring the formation of the (R)-enantiomer of the product alcohol, while aminotriols can lead to the (S)-enantiomer.

While the focus of the current literature is on N,O-ligands, the versatile chiral scaffold of this compound holds potential for the development of other ligand classes for a broader range of asymmetric transformations.

Data Presentation

The following table summarizes the performance of various this compound-derived aminodiol and aminotriol ligands in the asymmetric addition of diethylzinc to benzaldehyde.

Ligand IDLigand TypeYield (%)ee (%)Product Configuration
10 Aminodiol9860R
34 Aminotriol9528S

Data extracted from literature reports on the catalytic addition of diethylzinc to benzaldehyde. Reaction conditions may vary between experiments.

Mandatory Visualization

Synthetic Pathway from this compound to Chiral Aminodiols

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_product Final Ligand Isopulegol This compound Neoisopulegol (+)-Neoisopulegol Isopulegol->Neoisopulegol Oxidation, Stereoselective Reduction Lactone α-Methylene-γ-butyrolactone Neoisopulegol->Lactone Allylic Hydroxylation, Oxidation & Ring Closure Aminolactone β-Aminolactone Lactone->Aminolactone Michael Addition (Primary Amine) Aminodiol Chiral Aminodiol Ligand Aminolactone->Aminodiol Reduction (e.g., LiAlH4)

Caption: Synthetic route from this compound to chiral aminodiols.

Experimental Workflow for Ligand Synthesis and Catalytic Testing

G Start Start: This compound Step1 Step 1: Synthesis of Key Intermediate (e.g., α-Methylene-γ-butyrolactone) Start->Step1 Step2 Step 2: Functionalization (e.g., Michael Addition with R-NH2) Step1->Step2 Step3 Step 3: Reduction to form Aminodiol Ligand Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Catalysis Asymmetric Catalysis (e.g., Diethylzinc Addition) Characterization->Catalysis Analysis Analysis of Products (GC, HPLC for ee%) Catalysis->Analysis End End: Evaluate Ligand Performance Analysis->End G Catalyst Chiral Ligand (L*) Complex1 L*-ZnEt Complex Catalyst->Complex1 + ZnEt2 ZnEt2 ZnEt2 Complex2 [L*-ZnEt(RCHO)] Transition State Complex1->Complex2 + RCHO Aldehyde Aldehyde (RCHO) Product_Complex L*-ZnO-CH(Et)R Complex2->Product_Complex Et transfer Product_Complex->Catalyst releases product, regenerates catalyst Hydrolysis Hydrolysis (H2O) Product_Complex->Hydrolysis Product Chiral Alcohol Hydrolysis->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of (-)-Isopulegol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (-)-Isopulegol by fractional distillation.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Problem Possible Causes Solutions
Poor Separation of Isomers Inefficient column packing; incorrect reflux ratio; temperature fluctuations.Ensure the fractionating column is packed uniformly with a suitable material (e.g., Raschig rings, Vigreux indentations) to provide sufficient theoretical plates. Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time. Maintain a stable and consistent heat input to avoid temperature fluctuations.
No Distillate Collected System leaks; insufficient heating; condenser temperature too low.Check all joints and connections for leaks. Ensure the heating mantle is set to a temperature adequate to bring the mixture to a boil. While the condenser needs to be cool enough to condense the vapor, an excessively low temperature is not typically the cause for no distillate, but rather insufficient heating or leaks.
Product Degradation or Isomerization Excessive heating temperature or prolonged heating time.This compound can be sensitive to heat. Operate the distillation under reduced pressure (vacuum) to lower the boiling point and minimize thermal stress.[1] Monitor the distillation temperature closely and avoid unnecessarily high temperatures.
Bumping or Unstable Boiling Lack of boiling chips or stir bar; uneven heating.Add new, unused boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling. Ensure the heating mantle is in good contact with the flask for even heat distribution.
Flooding of the Column Excessive boil-up rate.Reduce the heat input to the distillation flask. Flooding occurs when the vapor flow is too high, preventing the liquid from flowing back down the column.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points for this compound at different pressures?

A1: The boiling point of this compound is dependent on the pressure. The following table summarizes approximate boiling points at various pressures.

Pressure (mmHg)Boiling Point (°C)
760212 - 218
1290 - 92

Note: These values can vary slightly based on the purity of the starting material and the specific experimental setup.[2][3][4][5]

Q2: What are common impurities in crude this compound?

A2: Crude this compound, often synthesized from citronellal, may contain several impurities. These can include unreacted starting materials (e.g., citronellal), other isopulegol isomers ((+)-isopulegol, (-)-neo-isopulegol, (-)-iso-isopulegol), and byproducts from the synthesis process.

Q3: How can I monitor the purity of the collected fractions?

A3: Gas Chromatography (GC) is a highly effective method for monitoring the isomeric purity of the collected fractions. Chiral GC columns can be used to separate and quantify the different stereoisomers of isopulegol.

Q4: What type of fractionating column is recommended for purifying this compound?

A4: A Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) is recommended to provide a larger surface area for repeated vaporization and condensation cycles, which is necessary for separating compounds with close boiling points like isopulegol isomers. The length of the column should be chosen based on the difficulty of the separation; a longer column provides more theoretical plates and better separation.

Q5: Is it possible to achieve high purity of this compound with a single fractional distillation?

A5: Achieving very high purity (e.g., >99%) with a single fractional distillation can be challenging due to the close boiling points of the isopulegol isomers. It may be necessary to perform multiple distillations or to combine fractional distillation with other purification techniques, such as crystallization, to reach the desired purity.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by vacuum fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and gauge

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

Procedure:

  • Assembly: Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Start the vacuum pump and slowly reduce the pressure in the system to the desired level (e.g., 12 mmHg).

  • Heating: Begin heating the distillation flask using the heating mantle.

  • Equilibration: Allow the system to equilibrate as the vapor rises through the fractionating column.

  • Collecting Fractions: Collect the distillate in separate receiving flasks based on the temperature readings. The first fraction will likely contain lower-boiling impurities.

  • Main Fraction: Collect the main fraction of this compound at a stable temperature corresponding to its boiling point at the operating pressure.

  • Terminating the Distillation: Once the main fraction has been collected and the temperature begins to rise or drop significantly, stop the distillation by removing the heat source. Allow the system to cool before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC).

Visualizations

Fractional_Distillation_Workflow Workflow for Fractional Distillation of this compound cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Charge Flask with Crude this compound B Assemble Fractional Distillation Apparatus A->B C Apply Vacuum B->C D Heat the Flask C->D E Equilibrate Column D->E F Collect Fractions E->F G Analyze Fraction Purity (GC) F->G Troubleshooting_Logic Troubleshooting Logic for Poor Separation Start Poor Isomer Separation Observed in GC Analysis Check_Column Is the fractionating column packed efficiently? Start->Check_Column Check_Reflux Is the reflux ratio optimized? Check_Column->Check_Reflux Yes Solution_Column Repack column or use a more efficient column. Check_Column->Solution_Column No Check_Temp Is the heating stable? Check_Reflux->Check_Temp Yes Solution_Reflux Increase the reflux ratio. Check_Reflux->Solution_Reflux No Solution_Temp Ensure stable heat source and insulation if needed. Check_Temp->Solution_Temp No

References

Technical Support Center: Stereoselective Synthesis of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of (-)-Isopulegol.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the stereoselective synthesis of this compound?

The most prevalent and industrially significant route to this compound is the acid-catalyzed intramolecular ene cyclization of (+)-citronellal.[1][2] (+)-Citronellal is a readily available and relatively inexpensive starting material derived from essential oils like citronella and eucalyptus.

Q2: What are the main stereoisomers that can be formed during the cyclization of (+)-citronellal?

The cyclization of (+)-citronellal can lead to the formation of four possible diastereomers of isopulegol: this compound, (+)-iso-isopulegol, (+)-neo-isopulegol, and (+)-neoiso-isopulegol. The primary goal of a stereoselective synthesis is to maximize the formation of the desired this compound isomer while minimizing the others.

Q3: How does the type of acid catalyst (Brønsted vs. Lewis) influence the stereoselectivity of the reaction?

The nature of the acid catalyst plays a crucial role in determining the stereoselectivity of the citronellal cyclization.

  • Lewis acids , such as zinc bromide (ZnBr₂) and other metal halides, are generally preferred for achieving high selectivity towards this compound.[3][4] They are thought to coordinate with the carbonyl oxygen of citronellal, facilitating a concerted transition state that favors the formation of the desired isomer.[3]

  • Brønsted acids , on the other hand, can lead to the formation of a wider range of byproducts, including other isopulegol isomers and dehydration products, resulting in lower selectivity. However, catalysts with a balance of weak Brønsted and strong Lewis acidity have also shown good performance.

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (High Formation of Isopulegol Isomers)

Question: My reaction is producing a mixture of isopulegol isomers with a low proportion of the desired this compound. How can I improve the diastereoselectivity?

Possible Causes & Solutions:

CauseSuggested Solution
Inappropriate Catalyst Choice Switch to a Lewis acid catalyst known for high stereoselectivity, such as anhydrous zinc bromide (ZnBr₂). If using a solid acid catalyst, consider those with a higher proportion of Lewis acid sites.
Suboptimal Reaction Temperature Carefully control the reaction temperature. For many Lewis acid-catalyzed cyclizations, lower temperatures (e.g., 0-5 °C) can favor the desired kinetic product, this compound.
Presence of Water Ensure all reagents and solvents are anhydrous. Water can interfere with Lewis acid catalysts and promote side reactions. For solid acid catalysts like montmorillonite clay, activation by heating to remove adsorbed water is crucial.
Incorrect Catalyst Loading Optimize the catalyst concentration. Too little catalyst may result in an incomplete reaction, while an excess can sometimes lead to increased side product formation.
Problem 2: Formation of Significant Amounts of Byproducts (Dehydration and Etherification)

Question: Besides the isopulegol isomers, I am observing significant peaks in my GC-MS corresponding to dehydration products (p-menthadienes) and di-isopulegyl ethers. What can I do to minimize these byproducts?

Possible Causes & Solutions:

CauseSuggested Solution
Excessive Catalyst Acidity Strong Brønsted acidity, in particular, can promote the elimination of water to form p-menthadienes. If using a strong acid catalyst, consider switching to a milder one or a Lewis acid.
High Reaction Temperature Higher temperatures favor the endothermic dehydration reaction. Maintaining a lower reaction temperature is critical to suppress this side reaction.
Prolonged Reaction Time The formation of di-isopulegyl ethers is a bimolecular reaction between two isopulegol molecules, which becomes more prevalent as the product concentration increases. Monitor the reaction progress and quench it once the maximum yield of this compound is reached.
High Substrate Concentration A high initial concentration of citronellal can increase the likelihood of intermolecular side reactions. Consider diluting the reaction mixture.
Problem 3: Difficulty in Purifying this compound

Question: I have a mixture of isopulegol isomers and am struggling to isolate pure this compound. What are the recommended purification methods?

Possible Causes & Solutions:

CauseSuggested Solution
Similar Physical Properties of Isomers The boiling points of the isopulegol diastereomers are very close, making complete separation by fractional distillation challenging, though it can be used for enrichment.
Co-crystallization Simple crystallization may not be effective due to the potential for co-crystallization of the isomers.
Effective Purification Technique Fractional crystallization at sub-zero temperatures has been reported as an effective method for purifying this compound. This involves dissolving the isomer mixture in a suitable solvent, such as acetone or petroleum ether, and cooling it to temperatures between -40°C and -75°C to selectively crystallize the desired isomer.
Chromatographic Separation While challenging on a large scale, column chromatography can be used to separate the isomers, particularly for analytical purposes or small-scale preparations.

Quantitative Data on Catalyst Performance

The choice of catalyst significantly impacts the conversion of citronellal and the selectivity towards this compound. The following table summarizes representative data from the literature.

CatalystSolventTemperature (°C)Conversion (%)Selectivity to this compound (%)Reference
Anhydrous Zinc Bromide (ZnBr₂)Toluene0-5~97~98
Montmorillonite K-10Benzene808151
H₃PW₁₂O₄₀/SiO₂Cyclohexane15-4095-10080
Zirconium HydroxideToluene110>95~90

Detailed Experimental Protocols

Protocol 1: Cyclization of (+)-Citronellal using Zinc Bromide

This protocol is a common laboratory-scale method that generally yields high selectivity for this compound.

Materials:

  • (+)-Citronellal

  • Anhydrous zinc bromide (ZnBr₂)

  • Toluene (anhydrous)

  • 0.05 M Hydrobromic acid (HBr) aqueous solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous zinc bromide in toluene.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly add a solution of (+)-citronellal in toluene to the cooled catalyst solution via the dropping funnel over 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding a 0.05 M aqueous solution of hydrobromic acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure or by sub-zero crystallization to obtain pure this compound.

Protocol 2: Green Synthesis using Montmorillonite K-10 Clay

This method utilizes a solid acid catalyst, offering a more environmentally friendly alternative.

Materials:

  • (±)-Citronellal

  • Montmorillonite K-10 clay

  • Benzene or a greener solvent alternative (e.g., cyclohexane)

  • Internal standard for GC analysis (e.g., nitrobenzene)

Procedure:

  • Activate the Montmorillonite K-10 clay by heating at 110°C for 24 hours, followed by calcination at 200°C for 2 hours.

  • In a 10 mL glass reactor, add 50 mg of the activated clay catalyst.

  • Add the solvent, citronellal, and the internal standard to the reactor.

  • Stir the reaction mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 4 hours).

  • Monitor the reaction progress using Gas Chromatography (GC).

  • After the reaction is complete, filter the catalyst from the reaction mixture.

  • The filtrate contains the mixture of isopulegol isomers, which can be analyzed by GC-MS to determine the conversion and selectivity.

Visualizing Experimental Workflows and Logical Relationships

General Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 1. Reaction Setup (+)-Citronellal + Lewis Acid Catalyst in Anhydrous Solvent B 2. Controlled Reaction (e.g., 0-5°C) A->B C 3. Reaction Quenching (e.g., with aq. HBr) B->C D 4. Work-up (Extraction & Drying) C->D E 5. Crude Isopulegol Isomer Mixture D->E F 6. Fractional Distillation (Enrichment) E->F G 7. Sub-zero Crystallization (e.g., in Acetone at -75°C) F->G H 8. Isolation of Pure This compound G->H I GC-MS Analysis (Isomer Ratio) H->I J NMR Spectroscopy (Structure Confirmation) H->J

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Diastereoselectivity

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_outcome Outcome start Low Diastereoselectivity Observed A Is the catalyst a strong Lewis acid? start->A B Is the catalyst anhydrous/activated? A->B No E Is the reaction temperature too high? A->E Yes C Optimize Catalyst (e.g., use ZnBr₂) B->C No D Ensure Anhydrous Conditions B->D No G Improved Diastereoselectivity C->G D->G F Lower Reaction Temperature (e.g., 0°C) E->F Yes E->G No F->G

Caption: Troubleshooting logic for addressing low diastereoselectivity.

References

Technical Support Center: Cyclization of Citronellal to (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (-)-isopulegol from citronellal. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during this critical cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the cyclization of citronellal to this compound?

A1: The primary side products include other isomers of isopulegol (iso-isopulegol, neo-isopulegol, and neoiso-isopulegol), as well as products arising from dehydration, cracking, and etherification.[1][2] Menthone and isomenthone have also been identified as significant byproducts in some cases.[1]

Q2: What is the general mechanism for the acid-catalyzed cyclization of citronellal?

A2: The reaction proceeds via an intramolecular ene reaction. The carbonyl group of citronellal is first activated by a Lewis or Brønsted acid catalyst. This is followed by a concerted [4+2] cycloaddition where the double bond attacks the activated aldehyde, leading to the formation of the six-membered ring of isopulegol. The stereochemical outcome is influenced by the catalyst and reaction conditions.

Q3: Why is the choice of catalyst so critical for this reaction's selectivity?

A3: The catalyst's acidity, specifically the balance between Lewis and Brønsted acid sites, is paramount for high selectivity towards this compound.[1] Lewis acids are generally preferred as they effectively catalyze the desired cyclization.[3] Strong Brønsted acids can promote side reactions like dehydration and cracking of the isopulegol product. An imbalance in acid sites can lead to a decrease in the overall yield of the desired product.

Q4: Can the solvent used in the reaction affect the outcome?

A4: Yes, the choice of solvent can influence the reaction. While the reaction can be run without a solvent, the presence of a solvent can improve molecular movement, diffusion, and adsorption-desorption rates from the catalyst surface, which can, in turn, affect selectivity and reduce product cracking.

Troubleshooting Guide for Side Reactions

This guide will help you identify and mitigate common side reactions encountered during the cyclization of citronellal.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound and formation of multiple isomers. - Inappropriate catalyst with a poor Lewis/Brønsted acid balance.- Non-optimal reaction temperature or time.- Utilize a catalyst with a higher ratio of Lewis to Brønsted acid sites (e.g., zirconia-based catalysts, certain zeolites).- Optimize the reaction temperature and time through systematic screening.
Significant formation of dehydration and cracking byproducts. - Presence of strong Brønsted acid sites on the catalyst.- Switch to a catalyst with weaker Brønsted acidity or one that is predominantly a Lewis acid.- Consider catalyst modification to neutralize strong Brønsted acid sites.
Formation of menthone and isomenthone. - Presence of specific catalytic sites that promote isomerization followed by oxidation or other secondary reactions.- Screen different types of solid acid catalysts to find one that minimizes these byproducts.- Analyze the reaction mixture at different time points to understand the reaction pathway leading to these byproducts.
Formation of etherification products. - Higher reaction temperatures and the presence of strong acid catalysts can lead to the intermolecular reaction of isopulegol molecules.- Lower the reaction temperature.- Use a catalyst with milder acidity.

Quantitative Data on Catalyst Performance

The following table summarizes the performance of various catalysts in the cyclization of citronellal, highlighting the conversion and selectivity towards isopulegol.

CatalystConversion of Citronellal (%)Selectivity for Isopulegol (%)Noteworthy Side ProductsReference
Zirconium HydroxideHighHighDehydration, cracking, etherification with stronger acids[Chuah et al., 2001]
Phosphated ZirconiaHighHigh-[Chuah et al., 2001]
Sulfated ZirconiaVery ActivePoorDehydration, cracking, etherification[Chuah et al., 2001]
AmberlystVery ActivePoorDehydration, cracking, etherification[Chuah et al., 2001]
NafionVery ActivePoorDehydration, cracking, etherification[Chuah et al., 2001]
Zeolite Y3015-[Shah et al., 2021]
ZSM-54521-[Shah et al., 2021]
Montmorillonite (HCl treated)86-9583-91-[Shah et al., 2021]

Experimental Protocol: Cyclization of (+)-Citronellal to this compound using a Solid Acid Catalyst

This protocol provides a general methodology for the cyclization reaction, which should be optimized for specific laboratory conditions and catalysts.

Materials:

  • (+)-Citronellal

  • Solid acid catalyst (e.g., hydrous zirconia)

  • Anhydrous toluene (or another suitable solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Analytical equipment for reaction monitoring (GC, TLC)

Procedure:

  • Catalyst Activation: If required, activate the solid acid catalyst according to the manufacturer's or literature recommendations. This often involves heating under vacuum to remove adsorbed water.

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a reflux condenser, and an inlet for inert gas.

  • Charging the Reactor: Under an inert atmosphere, add the activated solid acid catalyst to the flask, followed by the anhydrous solvent.

  • Addition of Reactant: Add (+)-citronellal to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by GC or TLC to determine the consumption of citronellal and the formation of isopulegol and any side products.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Product Isolation: Remove the catalyst by filtration. Wash the catalyst with a small amount of fresh solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to isolate this compound.

Visualizations

Side_Reactions_in_Citronellal_Cyclization citronellal Citronellal isopulegol This compound (Desired Product) citronellal->isopulegol  Cyclization (Lewis/Brønsted Acid) side_products Side Products citronellal->side_products Side Reactions isomers Other Isopulegol Isomers side_products->isomers dehydration Dehydration Products side_products->dehydration cracking Cracking Products side_products->cracking etherification Etherification Products side_products->etherification menthones Menthone/ Isomenthone side_products->menthones

Caption: Reaction pathway for the cyclization of citronellal, highlighting the formation of the desired product and various side products.

Troubleshooting_Workflow start Low Yield or High Impurity? check_catalyst Analyze Catalyst: Lewis/Brønsted Ratio start->check_catalyst Yes optimize_conditions Optimize Reaction: Temperature & Time start->optimize_conditions No, but minor issues check_catalyst->optimize_conditions Ratio OK change_catalyst Select Catalyst with Higher Lewis Acidity check_catalyst->change_catalyst High Brønsted modify_catalyst Modify Catalyst to Reduce Brønsted Acidity check_catalyst->modify_catalyst High Brønsted lower_temp Lower Reaction Temperature optimize_conditions->lower_temp Etherification observed end Improved Yield and Selectivity optimize_conditions->end change_catalyst->end modify_catalyst->end lower_temp->end

References

Technical Support Center: Optimizing Enantiomeric Excess of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess (e.e.) of (-)-Isopulegol.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial route for synthesizing this compound?

The primary industrial synthesis of this compound involves the acid-catalyzed intramolecular ene reaction (cyclization) of (+)-citronellal. Various Lewis and Brønsted acid catalysts are employed to enhance the efficiency and stereoselectivity of this transformation.

Q2: What are the common isomers formed during the cyclization of citronellal?

The cyclization of citronellal can lead to a mixture of four stereoisomers of isopulegol: this compound, (+)-isopulegol, (-)-neo-isopulegol, and (+)-neo-isopulegol. The goal is to maximize the formation of the desired this compound isomer.

Q3: How can I accurately determine the enantiomeric excess of my this compound sample?

Accurate determination of enantiomeric excess is crucial. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase to separate the enantiomers.

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds, also using a chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents to induce chemical shift differences between the enantiomers.

It is essential to first analyze a racemic sample of isopulegol to ensure your analytical method provides baseline separation of the enantiomer peaks.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (e.e.) in the Cyclization of (+)-Citronellal

Low enantiomeric excess is a common issue in the synthesis of this compound. The following guide provides a structured approach to identifying and resolving the root causes.

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_troubleshooting start Low Enantiomeric Excess Observed validate_analytical Validate Analytical Method (Chiral HPLC/GC) start->validate_analytical validate_analytical->start Method Invalid check_reagents Check Purity of (+)-Citronellal and Solvent validate_analytical->check_reagents Method Valid check_reagents->start Impurities Present optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Reagents Pure optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions Catalyst Optimized purification Implement Purification Strategy optimize_conditions->purification Conditions Optimized success High Enantiomeric Excess Achieved purification->success

Caption: Troubleshooting decision tree for low enantiomeric excess.

Potential Cause & Recommended Action:

  • Suboptimal Catalyst System: The choice of catalyst is critical for achieving high enantioselectivity.

    • Action: Screen a variety of Lewis and Brønsted acid catalysts. Zeolites (like Beta zeolite), mesoporous materials (such as Sn-SBA-15), and zirconia-based catalysts have shown promise. The presence of both Lewis and Brønsted acid sites can be crucial.[1][2]

  • Incorrect Reaction Temperature: Temperature plays a significant role in the stereochemical outcome of the reaction.

    • Action: Lowering the reaction temperature often improves enantiomeric excess, though it may decrease the reaction rate. Perform the reaction at a range of temperatures (e.g., 0°C, 25°C, 50°C) to find the optimum.

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization reaction.

    • Action: Non-polar solvents like cyclohexane and toluene have been shown to favor higher selectivity to isopulegol compared to polar solvents.[3] Experiment with a range of solvents to determine the best option for your specific catalyst system.

  • Presence of Impurities: Impurities in the starting (+)-citronellal or the solvent can interfere with the catalyst and lead to the formation of undesired isomers.

    • Action: Ensure the use of high-purity (+)-citronellal and anhydrous solvents. Purification of the starting material by distillation may be necessary.

Problem 2: Low Yield of Isopulegol Isomers

Even with good enantioselectivity, a low overall yield can be problematic.

Troubleshooting Workflow for Low Isopulegol Yield

low_yield_troubleshooting start Low Isopulegol Yield check_catalyst_activity Check Catalyst Activity/Loading start->check_catalyst_activity check_catalyst_activity->start Catalyst Inactive optimize_time_temp Optimize Reaction Time and Temperature check_catalyst_activity->optimize_time_temp Catalyst Active analyze_byproducts Analyze for Byproducts (GC-MS) optimize_time_temp->analyze_byproducts Time/Temp Optimized adjust_workup Adjust Workup Procedure analyze_byproducts->adjust_workup Byproducts Identified success Improved Isopulegol Yield adjust_workup->success

Caption: Troubleshooting workflow for low isopulegol yield.

Potential Cause & Recommended Action:

  • Catalyst Deactivation: The catalyst may be deactivated by impurities or reaction byproducts.

    • Action: Ensure all reagents and solvents are pure and dry. Consider in-situ activation of the catalyst if applicable.

  • Suboptimal Reaction Time: The reaction may not have reached completion, or prolonged reaction times may lead to the formation of degradation products.

    • Action: Monitor the reaction progress over time using GC or TLC to determine the optimal reaction duration.

  • Side Reactions: Undesired side reactions, such as dehydration or polymerization of citronellal, can reduce the yield of isopulegol.

    • Action: The choice of a milder catalyst or lower reaction temperatures can help to minimize side reactions. Analysis of the crude reaction mixture by GC-MS can help identify major byproducts and guide optimization efforts.

Data Presentation: Catalyst and Condition Effects

The following tables summarize quantitative data on the impact of different catalysts and reaction conditions on the synthesis of isopulegol.

Table 1: Comparison of Different Catalysts for Citronellal Cyclization

CatalystSolventTemperature (°C)Reaction Time (h)Citronellal Conversion (%)Isopulegol Selectivity (%)Reference
Cu/beta zeoliteNone180490.2080.98[4]
Ni/beta zeoliteNone180442.5376.60[4]
Montmorillonite K10BufferRoom Temp2--
Zirconium HydroxideToluene802>95~95
Phosphated ZirconiaToluene802>95~95
Sulfated ZirconiaToluene800.5100<10

Table 2: Effect of Solvent on Isopulegol Selectivity over SiO2-Al2O3 Catalyst

SolventTypeCitronellal Conversion (%)Isopulegol Selectivity (%)Reference
CyclohexaneNon-polar75>97
TolueneNon-polar65>97
ChloroformWeakly polar85~95
AcetonitrilePolar aprotic30~90
EthanolPolar protic40<80
2-PropanolPolar protic15<70

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Cyclization of (+)-Citronellal

This protocol provides a general guideline for the synthesis of this compound. Optimization of specific parameters will be necessary depending on the chosen catalyst.

Materials:

  • (+)-Citronellal (high purity)

  • Anhydrous solvent (e.g., toluene, cyclohexane)

  • Lewis acid catalyst (e.g., ZnBr₂, AlCl₃, or a solid acid catalyst)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the Lewis acid catalyst to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent to the flask and stir to dissolve or suspend the catalyst.

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., 0 °C) using an ice bath.

  • Substrate Addition: Slowly add the (+)-citronellal to the stirred catalyst mixture.

  • Reaction Monitoring: Allow the reaction to proceed at the set temperature and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Work-up: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by melt crystallization to improve the enantiomeric and diastereomeric excess.

Protocol 2: Purification of this compound by Melt Crystallization

This method can be used to enrich the enantiomeric excess of this compound from a mixture.

Materials:

  • Crude this compound with a starting e.e. (e.g., >80%)

  • Crystallizer vessel with controlled cooling and heating capabilities

Procedure:

  • Melt the Sample: Heat the crude this compound in the crystallizer until it is completely molten.

  • Controlled Cooling: Slowly cool the melt to induce crystallization. The cooling rate should be slow to allow for the formation of a pure crystalline phase of the major enantiomer.

  • Sweating: Once a significant amount of the material has crystallized, slowly increase the temperature. This "sweating" step melts the less pure, entrapped liquid and the surface of the crystals, thereby increasing the purity of the remaining solid.

  • Separation: Separate the molten, less pure fraction (mother liquor) from the solid, enriched crystalline phase.

  • Melting the Pure Fraction: Melt the remaining crystalline solid to obtain this compound with an improved enantiomeric excess.

  • Repeat if Necessary: For further enrichment, the process can be repeated.

Experimental Workflow for Melt Crystallization

melt_crystallization_workflow start Crude this compound (e.g., 85% ee) melt Melt the Crude Product start->melt cool Controlled Cooling to Induce Crystallization melt->cool sweat Slowly Heat ('Sweating') to Remove Impurities cool->sweat separate Separate Molten Fraction (Mother Liquor) sweat->separate separate->start Liquid Phase (Recycle) melt_pure Melt Enriched Crystalline Solid separate->melt_pure Solid Phase final_product This compound with Higher e.e. (>99% ee) melt_pure->final_product

Caption: Workflow for the purification of this compound by melt crystallization.

References

Technical Support Center: Catalyst Deactivation in (-)-Isopulegol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning catalyst deactivation during the synthesis of (-)-isopulegol via the cyclization of citronellal.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on catalyst-related problems.

Low or No Yield of this compound

Q1: My reaction is resulting in a low yield of this compound or is not proceeding at all. What are the likely causes related to the catalyst?

A1: Low or no yield in the cyclization of citronellal can be attributed to several factors, primarily concerning the catalyst's activity and the reaction conditions. Here are the most common culprits:

  • Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, fouling, or structural changes.

  • Inappropriate Catalyst Choice: The selected catalyst may not have the optimal balance of Lewis and Brønsted acid sites required for this specific transformation. While both types of acidity are often necessary, a high concentration of strong Brønsted acid sites can promote side reactions.[1][2]

  • Insufficient Catalyst Loading: An inadequate amount of catalyst will lead to incomplete conversion of the starting material.

  • Presence of Impurities: Water and other impurities in the reagents or solvent can deactivate the catalyst, especially Lewis acids which are moisture-sensitive.

Suggested Solutions:

  • Verify Catalyst Activity: Test the catalyst with a known reaction to confirm its activity.

  • Catalyst Screening: Experiment with different solid acid catalysts such as zeolites (e.g., ZSM-5, Beta-zeolite), sulfated zirconia, or montmorillonite K10 clay.[2][3]

  • Optimize Catalyst Loading: Systematically vary the amount of catalyst to find the optimal loading for your specific reaction conditions.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before use, especially when working with Lewis acid catalysts.

Poor Diastereoselectivity

Q2: The conversion of citronellal is high, but the diastereoselectivity towards the desired this compound isomer is low. How can this be improved?

A2: Poor diastereoselectivity is a common challenge and is often influenced by the catalyst and reaction parameters.

  • Catalyst Structure: The pore structure and the nature of the active sites of the catalyst play a crucial role in directing the stereochemical outcome of the reaction.[4]

  • Reaction Temperature: Temperature can significantly affect the selectivity of the reaction.

  • Solvent Effects: The solvent can influence the transition state of the reaction, thereby affecting the diastereoselectivity.

Suggested Solutions:

  • Catalyst Selection: Catalysts with well-defined pore structures, such as Zr-zeolite beta, have been reported to exhibit high diastereoselectivity. The use of bulky ligands on homogeneous catalysts can also enhance selectivity.

  • Temperature Optimization: A lower reaction temperature often favors the formation of the thermodynamically more stable isomer.

  • Solvent Screening: Evaluate a range of solvents with varying polarities to determine the optimal medium for achieving high diastereoselectivity.

Formation of Byproducts

Q3: My reaction is producing significant amounts of byproducts such as p-menthadienes and isopulegol ethers. How can I minimize their formation?

A3: The formation of byproducts is typically a result of side reactions catalyzed by the acid catalyst.

  • Dehydration: Strong Brønsted acids and high temperatures can promote the dehydration of isopulegol to form p-menthadienes.

  • Etherification: Intermolecular reactions between isopulegol molecules or with the solvent can lead to the formation of ethers, especially at high concentrations and prolonged reaction times.

Suggested Solutions:

  • Control Acidity: Utilize a catalyst with a higher ratio of Lewis to Brønsted acidity.

  • Temperature Control: Maintain a lower reaction temperature to disfavor dehydration reactions.

  • Optimize Reaction Time: Monitor the reaction progress and stop it once the maximum yield of isopulegol is reached to prevent the formation of subsequent byproducts.

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various catalysts in the cyclization of citronellal to isopulegol under different reaction conditions.

Table 1: Performance of Various Solid Acid Catalysts

CatalystTemperature (°C)Time (h)Citronellal Conversion (%)Isopulegol Selectivity (%)Reference
ZSM-5100345~47
Montmorillonite K1010038151
H-NZ (Acid-treated Natural Zeolite)1003>9587
Sulfated Zirconia (ZS16)Not specifiedNot specifiedHigh83
Zr-zeolite beta804>98>97

Table 2: Effect of Reaction Temperature on Isopulegol Synthesis using H-NZ Catalyst

Temperature (°C)Citronellal Conversion (%)Isopulegol Selectivity (%)Reference
50Low78
80Moderate82
100>9586
12061Lower

Experimental Protocols

Protocol 1: Catalyst Activity Testing in Citronellal Cyclization

This protocol describes a general procedure for evaluating the activity of a solid acid catalyst in the cyclization of citronellal.

1. Materials and Equipment:

  • (+)-Citronellal

  • Solid acid catalyst (e.g., sulfated zirconia, zeolite)

  • Anhydrous solvent (e.g., toluene, cyclohexane)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., three-necked round-bottom flask) with a condenser, magnetic stirrer, and thermometer/thermocouple

  • Heating mantle or oil bath

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column.

2. Procedure:

  • Catalyst Activation: Activate the catalyst by heating it under vacuum or a flow of inert gas at a specific temperature for a defined period (e.g., 120°C for 4 hours) to remove adsorbed water.

  • Reaction Setup: In the reaction vessel, add the activated catalyst and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Stir the mixture and bring it to the desired reaction temperature.

  • Addition of Reactant: Add a solution of (+)-citronellal and the internal standard in the anhydrous solvent to the reaction vessel.

  • Sampling: At regular intervals, withdraw small aliquots of the reaction mixture, filter out the catalyst, and dilute the sample with a suitable solvent.

  • Analysis: Analyze the samples by GC to determine the conversion of citronellal and the selectivity to isopulegol.

  • Data Calculation:

    • Citronellal Conversion (%) = [1 - (Area of Citronellal Peak / Initial Area of Citronellal Peak)] x 100

    • Isopulegol Selectivity (%) = (Area of Isopulegol Peak / Sum of Areas of All Product Peaks) x 100

Protocol 2: Characterization of Deactivated Catalysts by Temperature-Programmed Desorption (TPD) of Ammonia

This protocol outlines the procedure for determining the acidity of fresh and deactivated catalysts using NH₃-TPD.

1. Materials and Equipment:

  • Fresh and deactivated catalyst samples

  • Ammonia (NH₃) gas

  • Inert gas (e.g., Helium, Argon)

  • TPD apparatus equipped with a quartz reactor, furnace, temperature controller, and a thermal conductivity detector (TCD) or mass spectrometer.

2. Procedure:

  • Sample Preparation: Place a known amount of the catalyst sample in the quartz reactor.

  • Degassing: Heat the sample in a flow of inert gas to a high temperature (e.g., 500°C) to clean the surface of any adsorbed species. Cool down to the adsorption temperature (e.g., 100°C).

  • Ammonia Adsorption: Introduce a flow of NH₃ gas over the sample for a sufficient time to ensure saturation of the acid sites.

  • Physisorbed Ammonia Removal: Purge the sample with an inert gas at the adsorption temperature to remove any weakly bound (physisorbed) ammonia.

  • Temperature-Programmed Desorption: Heat the sample at a linear rate (e.g., 10°C/min) in a flow of inert gas.

  • Data Acquisition: Monitor the desorption of NH₃ as a function of temperature using the TCD or mass spectrometer.

  • Data Analysis: The TPD profile will show peaks corresponding to the desorption of ammonia from acid sites of different strengths. The area under each peak is proportional to the number of acid sites, and the temperature of the peak maximum indicates the acid strength. By comparing the TPD profiles of the fresh and deactivated catalysts, the loss of acidity can be quantified.

Protocol 3: Regeneration of a Deactivated Solid Acid Catalyst

This protocol provides a general method for regenerating a solid acid catalyst that has been deactivated by coking.

1. Materials and Equipment:

  • Deactivated catalyst

  • Tube furnace with a temperature controller

  • Quartz or ceramic tube

  • Air or a mixture of oxygen and an inert gas

  • Optional: Organic solvent for washing (e.g., acetone, ethanol)

2. Procedure:

  • Solvent Washing (Optional): Wash the deactivated catalyst with an organic solvent to remove any loosely bound organic residues. Dry the catalyst thoroughly.

  • Calcination: Place the deactivated catalyst in the tube furnace.

  • Heating Program:

    • Heat the catalyst in a flow of inert gas to a moderate temperature (e.g., 200-300°C) to desorb volatile compounds.

    • Gradually introduce a controlled flow of air or an oxygen/inert gas mixture.

    • Slowly ramp the temperature to the target calcination temperature (typically 450-550°C, but this should be below the temperature at which the catalyst structure is damaged).

    • Hold at the calcination temperature for several hours until the coke is completely burned off. The disappearance of a dark color is a visual indicator.

  • Cooling: Cool the catalyst down to room temperature in a flow of inert gas.

  • Re-activation: Before reuse, the regenerated catalyst may need to be activated as described in Protocol 1.

Visualizations

Reaction_Pathway cluster_byproducts Side Reactions Citronellal Citronellal Intermediate Carbocation Intermediate Citronellal->Intermediate Lewis/Brønsted Acid Catalyst Isopulegol This compound Intermediate->Isopulegol Intramolecular Ene Reaction Dehydration p-Menthadienes Intermediate->Dehydration Dehydration (High Temp, Strong Brønsted Acid) Etherification Isopulegol Ethers Isopulegol->Etherification Intermolecular Reaction (High Concentration)

Caption: Reaction pathway for the acid-catalyzed cyclization of citronellal to this compound and competing side reactions.

Troubleshooting_Workflow start Low Yield of Isopulegol check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes regenerate Regenerate or replace catalyst check_catalyst->regenerate No check_purity Are reagents and solvents pure and dry? check_conditions->check_purity Yes optimize_temp_time Optimize temperature and reaction time check_conditions->optimize_temp_time No optimize_loading Optimize catalyst loading check_purity->optimize_loading Yes dry_reagents Use anhydrous reagents and solvents check_purity->dry_reagents No regenerate->check_catalyst success Improved Yield optimize_loading->success optimize_temp_time->check_conditions dry_reagents->check_purity

Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.

References

Technical Support Center: Gas Chromatography Analysis of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of (-)-Isopulegol. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Injection

Q1: What are the best practices for preparing this compound samples for GC analysis to avoid analyte loss?

A1: this compound is a volatile monoterpene, making proper sample handling critical to prevent the loss of analyte before analysis. To ensure accurate and reproducible results, follow these guidelines:

  • Keep it Cool: Store samples, solvents, and standards at low temperatures (e.g., refrigerated or frozen) to minimize evaporation. When preparing samples, such as grinding plant material, it's beneficial to do so under liquid nitrogen or while frozen to prevent heat-induced volatilization.[1]

  • Solvent Selection: Dissolve liquid samples in a low-boiling-point solvent at a concentration of approximately 0.1–1 mg/mL. Suitable solvents include hexane, ethanol, methanol, and dichloromethane. The choice of solvent should match the polarity of the GC column.

  • Minimize Headspace: When using vials, ensure they are properly sealed with a high-quality septum to prevent analyte loss into the headspace. For highly volatile samples, headspace analysis can be a deliberate and effective technique.

  • Injection Technique: Employ a smooth and rapid injection technique, especially for manual injections, to ensure reproducibility. Using an autosampler is highly recommended for consistent injection volumes.

Q2: My chromatogram shows no peaks, or the peaks are very small. What could be the issue?

A2: The absence or small size of peaks can stem from several issues, from sample injection to detector problems. Here’s a systematic approach to troubleshooting:

  • Verify Injection: Ensure the syringe is functioning correctly and that a sample was actually injected. Check for a blocked syringe needle or a leaking plunger.

  • Check Sample Concentration: The sample might be too dilute. Prepare a fresh, more concentrated standard to verify that the system is capable of detecting the analyte.

  • Injector Issues:

    • Leaking Septum: A worn or leaking septum is a common cause of sample loss. Replace the septum regularly.

    • Incorrect Injector Temperature: The injector temperature must be high enough to vaporize the sample but not so high as to cause thermal degradation.

    • Split Ratio: If using a split injection, the split ratio may be too high, leading to a small amount of sample reaching the column. Try reducing the split ratio or using a splitless injection for trace analysis.

  • Column and Detector:

    • Column Installation: Ensure the column is installed correctly in both the injector and detector.

    • Detector Function: Check that the detector is turned on and that the gas flows (e.g., hydrogen and air for an FID) are at the correct rates.

Chromatographic Problems

Q3: I am observing peak tailing for my this compound peak. What are the common causes and solutions?

A3: Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a frequent issue in GC. The primary causes include:

  • Active Sites: Active sites in the injector liner, on the column, or in the detector can interact with polar analytes like alcohols, causing tailing.

    • Solution: Use a deactivated inlet liner and ensure the column is well-conditioned. If the column is old, active sites may have developed; trimming a small portion (10-20 cm) from the front of the column or replacing it may be necessary.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute the sample or increase the split ratio.

  • Improper Column Installation: A poor cut on the column end or incorrect installation depth in the inlet can create dead volume and cause tailing.

    • Solution: Re-cut the column to ensure a clean, 90-degree cut and reinstall it according to the manufacturer's instructions.

Q4: The retention time of my this compound peak is shifting between injections. Why is this happening?

A4: Retention time instability can compromise peak identification and quantification. The most common reasons for shifting retention times are:

  • Inconsistent Carrier Gas Flow: Fluctuations in the carrier gas flow rate or pressure will directly impact retention times. Check for leaks in the gas lines and ensure the gas regulator is stable.

  • Oven Temperature Variations: The oven temperature must be consistent from run to run. Ensure the oven is properly calibrated and that the temperature program is not being unintentionally altered.

  • Column Contamination: Buildup of non-volatile residues on the column can alter its properties and affect retention.

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If the contamination is severe, trimming the front of the column may be required.

  • Changes in Sample Matrix: The sample matrix itself can influence retention. Ensure consistency in sample preparation.

Q5: I am having trouble separating this compound from its other stereoisomers. How can I improve the resolution?

A5: Separating stereoisomers like isopulegol, isoisopulegol, neoisopulegol, and neoisoisopulegol is challenging due to their similar physical properties.[1] To achieve separation, a chiral GC column is typically required.

  • Column Selection: Use a chiral stationary phase, such as one based on derivatized cyclodextrins (e.g., Rt-βDEXcst).[1]

  • Optimize the Temperature Program: A slow temperature ramp (e.g., 1-5°C/min) can improve the separation of closely eluting isomers.[1]

  • Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can enhance column efficiency and, consequently, resolution.

  • Column Length: A longer column will provide more theoretical plates and can improve the separation of closely related compounds.

Quantitative Data

Table 1: Kovats Retention Indices for Isopulegol on Various GC Columns

The Kovats Retention Index (I) is a dimensionless unit that helps in the identification of compounds by relating their retention times to those of n-alkanes.

Column TypeActive PhaseTemperature ProgramKovats Index (I)Reference
CapillaryHP-5MS40°C (1 min), then 3 K/min to 250°C (20 min)1156--INVALID-LINK--
CapillaryDB-180°C to 225°C at 4 K/min1123--INVALID-LINK--
CapillaryDB-560°C to 246°C at 3 K/min1146--INVALID-LINK--
CapillarySE-3060°C (10 min), then 3 K/min to 180°C (1 min)1123--INVALID-LINK--
PackedSE-30Isothermal at 120°C1146--INVALID-LINK--

Experimental Protocols

Protocol 1: General GC-FID Method for the Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar column such as a DB-5 (5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. For chiral separations, a cyclodextrin-based column is recommended.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp at 5°C/min to 180°C.

    • Ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Detector:

    • FID Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 30 mL/min

Protocol 2: Sample Preparation from a Liquid Matrix

  • Accurately weigh a known amount of the sample containing this compound.

  • Dilute the sample with a suitable solvent (e.g., hexane or ethanol) to a final concentration within the calibration range of the instrument (typically 1-100 µg/mL).

  • Vortex the sample to ensure homogeneity.

  • If the sample contains particulates, filter it through a 0.45 µm syringe filter into a GC vial.

  • Cap the vial immediately to prevent evaporation.

  • If an internal standard is used, add a known concentration of the internal standard to the sample before dilution.

Visualizations

Troubleshooting Workflow for Common GC Issues

GC_Troubleshooting Start GC Analysis Issue (e.g., No Peaks, Tailing, RT Shifts) Check_Injection Step 1: Verify Injection - Syringe check - Sample presence in vial Start->Check_Injection Check_Instrument_Params Step 2: Check Instrument Parameters - Temperatures (Inlet, Oven, Detector) - Gas flows - Split ratio Check_Injection->Check_Instrument_Params Injection OK Further_Diagnostics Further Diagnostics Needed (e.g., Column bakeout, Leak check) Check_Injection->Further_Diagnostics Injection Issue Found Check_Consumables Step 3: Inspect Consumables - Septum - Liner - Column installation Check_Instrument_Params->Check_Consumables Parameters Correct Check_Instrument_Params->Further_Diagnostics Parameter Error Found Check_Sample_Prep Step 4: Review Sample Preparation - Concentration - Solvent - Contamination Check_Consumables->Check_Sample_Prep Consumables OK Check_Consumables->Further_Diagnostics Consumable Issue Found Problem_Resolved Problem Resolved Check_Sample_Prep->Problem_Resolved Sample Prep OK Check_Sample_Prep->Further_Diagnostics Sample Prep Issue Found Further_Diagnostics->Start Re-evaluate

Caption: A systematic workflow for troubleshooting common GC analysis problems.

Logical Relationship for Achieving Good Peak Resolution

Peak_Resolution Good_Resolution Good Peak Resolution Column_Efficiency High Column Efficiency Column_Efficiency->Good_Resolution Stationary_Phase_Selectivity Appropriate Stationary Phase Selectivity Stationary_Phase_Selectivity->Good_Resolution Analyte_Retention Sufficient Analyte Retention Analyte_Retention->Good_Resolution Column_Choice Correct Column Choice (e.g., Chiral for isomers) Column_Choice->Stationary_Phase_Selectivity Temp_Program Optimized Temperature Program Temp_Program->Stationary_Phase_Selectivity Temp_Program->Analyte_Retention Carrier_Gas_Flow Optimal Carrier Gas Flow Carrier_Gas_Flow->Column_Efficiency Column_Dimensions Suitable Column Dimensions (Length, ID, Film Thickness) Column_Dimensions->Column_Efficiency

Caption: Key factors influencing chromatographic peak resolution in GC analysis.

References

Technical Support Center: Separation of Isopulegol Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation of isopulegol diastereomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating diastereomers of isopulegol?

A1: The primary methods for separating the diastereomers of isopulegol include fractional distillation, crystallization (including fractional crystallization), and chromatographic techniques.[1] Due to the similar boiling points of the isopulegol isomers, fractional distillation can be challenging for achieving complete separation but can be used for enrichment.[2] Crystallization, particularly at low temperatures, has been reported as a viable method.[1] Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), especially with chiral stationary phases, are highly effective for both analytical and preparative separations.[2] Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for diastereomer separation.[3]

Q2: Why is it challenging to separate isopulegol diastereomers?

A2: The separation of isopulegol diastereomers is challenging due to their similar physicochemical properties, such as boiling points and solubility. This similarity means that standard separation techniques like fractional distillation may not provide complete resolution. Effective separation often requires methods that can exploit subtle differences in the three-dimensional structures of the diastereomers, such as chiral chromatography or crystallization.

Q3: Can I use standard HPLC or GC columns to separate isopulegol diastereomers?

A3: While standard (achiral) columns can sometimes separate diastereomers, it is often difficult to achieve baseline resolution. For more effective and reliable separation, especially for quantitative analysis, the use of chiral stationary phases (CSPs) is highly recommended for both GC and HPLC. Chiral columns are designed to interact differently with each stereoisomer, leading to differential retention and, therefore, separation. For instance, GC columns with derivatized cyclodextrin phases are effective for separating all eight stereoisomers of isopulegol.

Q4: What is chemical derivatization, and can it help in separating isopulegol diastereomers?

Q5: Which method is most suitable for large-scale separation of isopulegol diastereomers?

A5: For large-scale separation, fractional crystallization is often a practical and economically viable method. It is a simpler process compared to preparative chromatography and can be accomplished with standard equipment. Preparative HPLC can also be used for isolating larger quantities of pure diastereomers, but it can be more expensive and complex to scale up.

Troubleshooting Guides

Chromatographic Methods (GC & HPLC)
Problem Potential Cause Troubleshooting Steps
Poor or no separation of diastereomers 1. Inappropriate column selection. 2. Suboptimal mobile/stationary phase combination. 3. Isocratic elution not providing enough resolution.1. Column Selection: For GC, use a chiral column, such as one with a derivatized β-cyclodextrin stationary phase. For HPLC, screen different chiral stationary phases (CSPs) as the interaction is highly specific. 2. Mobile Phase Optimization: Adjust the mobile phase composition. For HPLC, varying the organic modifier (e.g., switching from acetonitrile to methanol) or adjusting the pH can alter selectivity. For chiral separations, isocratic mode is common, so careful optimization of the solvent ratio is crucial. 3. Gradient Elution: If using HPLC, consider implementing a shallow gradient to improve resolution.
Inconsistent retention times 1. Fluctuations in column temperature. 2. Inadequate column equilibration. 3. Mobile phase composition drift.1. Temperature Control: Use a column oven to maintain a constant temperature. 2. Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. 3. Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. If preparing online, check the pumping system for proper function.
Peak tailing or fronting 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Sample solvent incompatible with the mobile phase.1. Reduce Load: Decrease the injection volume or the concentration of the sample. 2. Column Choice: Use a high-purity, end-capped silica column to minimize secondary interactions. 3. Solvent Matching: Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.
Crystallization
Problem Potential Cause Troubleshooting Steps
No crystal formation 1. Solution is not supersaturated. 2. Inappropriate solvent. 3. Presence of impurities inhibiting crystallization.1. Increase Concentration: Slowly evaporate the solvent or add an anti-solvent to induce supersaturation. 2. Solvent Screening: Experiment with different solvents or solvent mixtures. Good solvents for crystallization typically have moderate solubility for the compound at high temperatures and low solubility at low temperatures. 3. Purification: Purify the initial mixture using another technique (e.g., column chromatography) to remove impurities.
Co-crystallization of diastereomers 1. Diastereomers have very similar solubilities in the chosen solvent. 2. Cooling rate is too fast.1. Solvent System: Test a variety of solvents to find one that maximizes the solubility difference between the diastereomers. 2. Controlled Cooling: Decrease the temperature slowly to allow for selective crystallization of the less soluble diastereomer. 3. Seeding: Add a small crystal of the desired pure diastereomer to the saturated solution to encourage its selective crystallization.
Low yield of pure diastereomer 1. The desired diastereomer is highly soluble in the mother liquor. 2. Multiple crystallization steps are required.1. Optimize Temperature: Crystallize at the lowest practical temperature to minimize the solubility of the desired diastereomer. 2. Recrystallization: Perform multiple recrystallization steps. The purity of the crystalline material will increase with each step, but the yield will decrease.

Experimental Protocols

Protocol 1: Separation of Isopulegol Diastereomers by Chiral Gas Chromatography (GC)

This protocol is a general guideline and may require optimization for specific instruments and diastereomer mixtures.

1. Instrumentation and Column:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: e.g., Rt-βDEXsm (derivatized β-cyclodextrin).

2. GC Conditions:

  • Carrier Gas: Hydrogen or Helium.

  • Injection Mode: Split injection.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 2-5 °C/min. The exact program will depend on the specific column and isomers being separated.

  • Detector Temperature: 250 °C.

3. Sample Preparation:

  • Dilute the isopulegol isomer mixture in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1 mg/mL.

4. Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject 1 µL of the prepared sample.

  • Run the GC analysis using the specified temperature program.

  • Identify the peaks corresponding to the different isopulegol diastereomers based on their retention times.

Protocol 2: Separation via Derivatization followed by Column Chromatography

This protocol involves converting the isopulegol diastereomers into derivatives that are more easily separated by standard column chromatography.

1. Derivatization (Example: Esterification):

  • Dissolve the mixture of isopulegol diastereomers in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.

  • Add an equimolar amount of a chiral acid chloride (e.g., (S)-(-)-camphanic chloride) and a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

2. Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate). The optimal ratio should be determined by TLC analysis of the crude derivative mixture to achieve good separation of the diastereomeric spots.

  • Procedure:

    • Pack a glass column with silica gel slurry in the non-polar solvent.

    • Load the crude diastereomeric ester mixture onto the top of the column.

    • Elute the column with the optimized mobile phase.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure separated diastereomeric esters.

    • Combine the pure fractions of each diastereomer and remove the solvent.

3. Cleavage of the Chiral Auxiliary (Hydrolysis):

  • To recover the pure isopulegol diastereomers, the separated esters can be hydrolyzed using standard conditions (e.g., treatment with aqueous base like NaOH followed by acidification).

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Separation Methods cluster_products Separated Products cluster_derivatization Derivatization Workflow start Mixture of Isopulegol Diastereomers method1 Fractional Crystallization start->method1 method2 Chiral Chromatography (GC/HPLC) start->method2 method3 Derivatization & Column Chromatography start->method3 product1 Pure Diastereomer 1 method1->product1 product2 Pure Diastereomer 2 method1->product2 productN ... method1->productN method2->product1 method2->product2 method2->productN derivatize React with Chiral Agent method3->derivatize column_chrom Silica Gel Chromatography derivatize->column_chrom hydrolyze Cleave Chiral Auxiliary column_chrom->hydrolyze hydrolyze->product1 hydrolyze->product2 hydrolyze->productN

Caption: Workflow for the separation of isopulegol diastereomers.

troubleshooting_logic start Poor Separation in Chromatography? check_column Is the column appropriate (chiral)? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes solution_column Select a suitable chiral column. check_column->solution_column No check_conditions Are temperature and flow rate stable? check_mobile_phase->check_conditions Yes solution_mobile_phase Adjust solvent ratio or type. check_mobile_phase->solution_mobile_phase No solution_conditions Use a column oven and check pump. check_conditions->solution_conditions No

Caption: Troubleshooting logic for chromatographic separation.

References

Technical Support Center: Enhancing the Stability of (-)-Isopulegol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Isopulegol and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address stability challenges in your experiments.

FAQs & Troubleshooting Guides

This section is designed to provide quick answers to common issues encountered during the stability testing of this compound derivatives.

Question 1: My this compound derivative is showing significant degradation under acidic conditions. What are the likely degradation pathways?

Answer: Under acidic conditions, this compound and its derivatives are susceptible to several degradation pathways. The primary concern is acid-catalyzed rearrangement and dehydration. The hydroxyl group can be protonated, forming a good leaving group (water), which can lead to the formation of a carbocation. This carbocation can then undergo rearrangement or elimination to form various isomeric products or dehydration to yield unsaturated compounds. For ether or ester derivatives, acid hydrolysis to regenerate this compound is also a likely degradation route.

Question 2: I am observing multiple degradation products in my forced degradation study under oxidative stress. What are the potential products?

Answer: Oxidative degradation, typically induced by agents like hydrogen peroxide, can lead to several products. The double bond in the isopropenyl group is a primary site for oxidation, which can result in the formation of epoxides. Further oxidation can lead to the cleavage of the double bond, forming smaller carbonyl compounds. The tertiary hydrogen atom on the cyclohexane ring is also susceptible to oxidation, which can lead to the formation of hydroperoxides and subsequently ketones.

Question 3: My sample is showing instability even when stored in the dark at low temperatures. What could be the cause?

Answer: If you have ruled out light and temperature as primary degradation factors, consider the possibility of inherent instability or reaction with the storage container or dissolved oxygen. Some derivatives may be intrinsically unstable. Ensure you are using inert storage vials (e.g., amber glass) and consider purging the container with an inert gas like nitrogen or argon before sealing to minimize oxidation. The presence of trace impurities from the synthesis could also catalyze degradation.

Question 4: I am having trouble developing a stability-indicating HPLC method to separate the parent compound from its degradation products. What are some key parameters to optimize?

Answer: Developing a robust stability-indicating HPLC method is crucial. Here are some parameters to focus on:

  • Column Chemistry: A C18 column is a good starting point, but for polar degradation products, consider a more polar stationary phase like a C8 or a phenyl-hexyl column.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve compounds with a wide range of polarities.

  • pH of the Mobile Phase: The pH can significantly affect the retention and peak shape of ionizable compounds. Experiment with a pH range around the pKa of your compound and its potential degradation products.

  • Detection Wavelength: Use a photodiode array (PDA) detector to monitor multiple wavelengths and ensure that you are not missing any degradation products that may have different UV maxima.

Question 5: How can I minimize the degradation of my this compound derivative during formulation development?

Answer: To enhance stability during formulation, consider the following strategies:

  • pH Control: Use buffers to maintain the pH in a range where the derivative is most stable.

  • Antioxidants: Include antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to prevent oxidative degradation.

  • Chelating Agents: If metal-catalyzed degradation is suspected, add chelating agents like ethylenediaminetetraacetic acid (EDTA).

  • Excipient Compatibility: Conduct compatibility studies to ensure that the excipients in your formulation do not promote degradation.

  • Packaging: Use light-resistant and airtight containers. For oxygen-sensitive compounds, consider packaging under an inert atmosphere.

Quantitative Data Summary

The following tables provide illustrative quantitative data on the degradation of a hypothetical this compound derivative under various stress conditions. This data is intended to serve as a general guide, and actual results may vary depending on the specific derivative and experimental conditions.

Table 1: Degradation of a Hypothetical this compound Derivative Under Different Stress Conditions

Stress ConditionDurationTemperature% Degradation (Illustrative)
0.1 M HCl24 hours60 °C25%
0.1 M NaOH24 hours60 °C15%
3% H₂O₂24 hoursRoom Temp35%
Thermal48 hours80 °C10%
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp5%

Table 2: Illustrative Degradation Kinetics of a Hypothetical this compound Derivative

Stress ConditionDegradation Rate Constant (k) (Illustrative)Half-life (t₁/₂) (Illustrative)
0.1 M HCl at 60 °C0.012 hr⁻¹57.8 hours
3% H₂O₂ at Room Temp0.018 hr⁻¹38.5 hours

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound derivatives.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound derivatives under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Transfer the solid drug substance or a solution in a suitable solvent to a vial.

    • Place the vial in a temperature-controlled oven at 80°C for 48 hours.

    • At specified time points, dissolve (if solid) or dilute the sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose the drug substance (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, analyze the samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating the this compound derivative from its potential degradation products.

Methodology:

  • Column Selection: Start with a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector at a suitable wavelength (e.g., 210 nm) and also monitor a wider range to detect all potential degradation products.

  • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is confirmed by analyzing the stressed samples and ensuring that the peak for the parent drug is pure and well-resolved from any degradation product peaks.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound derivatives.

degradation_pathway cluster_products Degradation Products Isopulegol_Derivative This compound Derivative Rearranged_Isomers Rearranged Isomers Isopulegol_Derivative->Rearranged_Isomers Rearrangement Dehydrated_Products Dehydrated Products Isopulegol_Derivative->Dehydrated_Products Dehydration Hydrolysis_Product This compound Isopulegol_Derivative->Hydrolysis_Product Hydrolysis Epoxides Epoxides Isopulegol_Derivative->Epoxides Epoxidation Acid Acid (H⁺) Acid->Isopulegol_Derivative Base Base (OH⁻) Base->Isopulegol_Derivative Oxidant Oxidant ([O]) Oxidant->Isopulegol_Derivative Heat Heat (Δ) Heat->Isopulegol_Derivative Light Light (hν) Light->Isopulegol_Derivative Carbonyl_Compounds Carbonyl Compounds Epoxides->Carbonyl_Compounds Cleavage

Caption: Potential degradation pathways of this compound derivatives.

experimental_workflow Start Start: Stability Study Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC_Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method_Development Method_Validation Validate HPLC Method (ICH Guidelines) HPLC_Method_Development->Method_Validation Stability_Testing Perform Long-Term and Accelerated Stability Testing Method_Validation->Stability_Testing Data_Analysis Analyze Data (Degradation Kinetics, Shelf-life) Stability_Testing->Data_Analysis End End: Stability Profile Established Data_Analysis->End

Caption: Workflow for assessing the stability of this compound derivatives.

Caption: Troubleshooting logic for addressing stability issues.

Validation & Comparative

A Comparative Guide to Analytical Methods for Validating (-)-Isopulegol Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chiral compounds like (-)-Isopulegol is paramount. This guide provides a comprehensive comparison of key analytical methods for validating the chemical and enantiomeric purity of this compound, a valuable monoterpene alcohol used as a chiral building block in the synthesis of pharmaceuticals and fragrance compounds.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound purity assessment depends on the specific requirements of the analysis, such as the need for quantitation of trace impurities, determination of enantiomeric excess, or routine quality control. The following table summarizes the performance of commonly employed techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical MethodParameterThis compoundDiastereomers & ImpuritiesEnantiomeric PurityKey AdvantagesKey Limitations
GC-FID Limit of Detection (LOD) ~ 1-5 µg/mL~ 1-5 µg/mLNot ApplicableRobust, cost-effective, excellent for routine purity checks.Cannot differentiate enantiomers, requires derivatization for some impurities.
Limit of Quantitation (LOQ) ~ 5-15 µg/mL~ 5-15 µg/mLNot Applicable
Linearity (R²) > 0.99> 0.99Not Applicable
Accuracy (% Recovery) 95-105%95-105%Not Applicable
Precision (% RSD) < 5%< 5%Not Applicable
GC-MS LOD ~ 0.1-1 µg/mL~ 0.1-1 µg/mLNot ApplicableHigh sensitivity and specificity, structural elucidation of impurities.Higher operational cost than GC-FID, not suitable for enantiomer separation.
LOQ ~ 0.5-3 µg/mL~ 0.5-3 µg/mLNot Applicable
Linearity (R²) > 0.99> 0.99Not Applicable
Accuracy (% Recovery) 98-102%98-102%Not Applicable
Precision (% RSD) < 3%< 3%Not Applicable
Chiral HPLC LOD ~ 0.1 µg/mL~ 0.1 µg/mL~ 0.1 µg/mLGold standard for enantiomeric excess determination.Method development can be time-consuming, requires specialized chiral columns.
LOQ ~ 0.5 µg/mL~ 0.5 µg/mL~ 0.5 µg/mL
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 98-102%98-102%98-102%
Precision (% RSD) < 2%< 2%< 2%
qNMR LOD ~ 0.1 mg/mL~ 0.1 mg/mLNot ApplicableAbsolute quantification without a reference standard, non-destructive.Lower sensitivity than chromatographic methods, requires high-field NMR.
LOQ ~ 0.5 mg/mL~ 0.5 mg/mLNot Applicable
Linearity (R²) > 0.999> 0.999Not Applicable
Accuracy (% Recovery) 99-101%99-101%Not Applicable
Precision (% RSD) < 1%< 1%Not Applicable

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography (GC-FID/GC-MS) for Chemical Purity

This method is suitable for the quantification of this compound and its common isomers and impurities, such as isoisopulegol, neoisopulegol, and neoisoisopulegol.[1]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary column: Chirasil-DEX CB (25 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent chiral column.

Reagents:

  • This compound reference standard

  • Isomer standards (isoisopulegol, neoisopulegol, neoisoisopulegol)

  • Solvent: Hexane or Ethyl Acetate (HPLC grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and its isomers in the chosen solvent. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the solvent to a known concentration.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Detector Temperature (FID): 280°C

    • MS Transfer Line Temperature: 280°C

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range (for MS): 40-400 m/z

  • Analysis: Inject the standards and samples into the GC system.

  • Quantification: For GC-FID, identify peaks based on retention times of the standards and calculate the percentage purity based on the peak area normalization method. For GC-MS, confirm the identity of peaks by comparing their mass spectra with a reference library and quantify using a calibration curve.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is the benchmark for determining the enantiomeric excess of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm), is often effective.

Reagents:

  • This compound and (+)-Isopulegol reference standards

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v). The exact ratio may need optimization.

Procedure:

  • Standard Preparation: Prepare solutions of the individual enantiomers and a racemic mixture in the mobile phase.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

  • Analysis: Inject the standards and the sample solution.

  • Calculation of Enantiomeric Excess (ee):

    • Identify the peaks corresponding to the (-) and (+) enantiomers from the chromatogram of the racemic standard.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary ratio method that allows for the determination of the absolute purity of this compound without the need for a specific reference standard of the analyte.[2][3][4]

Instrumentation:

  • High-field NMR spectrometer (≥ 400 MHz)

Reagents:

  • This compound sample

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing: Process the spectrum (phasing, baseline correction) and carefully integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Purity Calculation: Calculate the purity of the this compound sample using the following equation: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate a typical workflow for purity validation and a decision-making process for method selection.

Analytical_Workflow_for_Isopulegol_Purity cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution GC_Analysis GC-FID / GC-MS (Chemical Purity) Dissolution->GC_Analysis Inject Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Dissolution->Chiral_HPLC Inject qNMR qNMR (Absolute Purity) Dissolution->qNMR Analyze Data_Processing Chromatogram/Spectrum Processing & Integration GC_Analysis->Data_Processing Chiral_HPLC->Data_Processing qNMR->Data_Processing Purity_Calculation Purity & Enantiomeric Excess Calculation Data_Processing->Purity_Calculation Validation_Report Validation Report Purity_Calculation->Validation_Report

Caption: Workflow for this compound Purity Validation.

Method_Selection_Decision_Tree Start Start: Purity Analysis of this compound Enantiomeric_Purity Is Enantiomeric Purity Required? Start->Enantiomeric_Purity Chiral_HPLC_Method Use Chiral HPLC Enantiomeric_Purity->Chiral_HPLC_Method Yes Chemical_Purity Need for Absolute Quantification? Enantiomeric_Purity->Chemical_Purity No qNMR_Method Use qNMR Chemical_Purity->qNMR_Method Yes Routine_QC Routine QC or Impurity ID? Chemical_Purity->Routine_QC No GC_FID_Method Use GC-FID Routine_QC->GC_FID_Method Routine QC GC_MS_Method Use GC-MS Routine_QC->GC_MS_Method Impurity ID

Caption: Decision Tree for Selecting an Analytical Method.

References

A Comparative Analysis of the Reactivity of (-)-Isopulegol and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chiral molecules is paramount. This guide provides a detailed comparison of the chemical reactivity of (-)-isopulegol and its primary stereoisomers: isopulegol, neo-isopulegol, and iso-isopulegol. By examining key chemical transformations and presenting supporting experimental data, this document aims to be a valuable resource for synthetic strategy and catalyst development.

This compound, a naturally occurring monoterpene alcohol, and its stereoisomers are crucial chiral building blocks in the synthesis of valuable compounds, most notably menthol. The spatial arrangement of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane ring dictates the stereochemistry of each isomer, profoundly influencing their reactivity and the stereochemical outcome of their reactions. The four principal diastereomers are this compound, (+)-isopulegol (the enantiomer of this compound, often referred to simply as isopulegol in racemic mixtures), (+)-neo-isopulegol, and (+)-iso-isopulegol. A fourth, less common isomer, neoiso-isopulegol, also exists.

Stereoisomers of p-Menth-8-en-3-ol

The different spatial arrangements of the substituents on the cyclohexane ring give rise to the following stereoisomers:

  • Isopulegol: The hydroxyl group is in a pseudo-equatorial position, while the methyl and isopropenyl groups are in equatorial and pseudo-axial positions, respectively.

  • Neo-isopulegol: The hydroxyl and methyl groups are in axial positions, and the isopropenyl group is in an equatorial position.

  • Iso-isopulegol: The hydroxyl and isopropenyl groups are in equatorial positions, and the methyl group is in an axial position.

  • Neoiso-isopulegol: The hydroxyl and isopropenyl groups are in axial positions, and the methyl group is in an equatorial position.

The conformational differences between these isomers are a key determinant of their relative reactivity.

Comparative Reactivity in Key Transformations

The reactivity of these stereoisomers is most distinct in reactions involving the hydroxyl group and the double bond of the isopropenyl group. Here, we compare their behavior in two fundamental reactions: hydrogenation and Prins-type cyclization.

Hydrogenation to Menthols

The catalytic hydrogenation of isopulegol stereoisomers to their corresponding menthol diastereomers is a commercially significant reaction. The stereochemical outcome is highly dependent on the starting isomer and the catalyst employed.

StereoisomerMajor Menthol ProductMinor Menthol Product(s)Observations
This compound (-)-Menthol(+)-Neomenthol, (+)-IsomentholThe hydrogenation of this compound is a key step in the industrial synthesis of (-)-menthol. The stereoselectivity is influenced by the catalyst and reaction conditions.
(+)-Neo-isopulegol (+)-Neomenthol(+)-MentholThe axial hydroxyl group can influence the approach of hydrogen to the double bond, leading to different product ratios compared to isopulegol.
(+)-Iso-isopulegol (+)-Isomenthol(+)-NeoisomentholThe axial methyl group introduces steric hindrance that affects the catalyst's approach to the double bond.

Note: The product distribution can vary significantly based on the catalyst (e.g., Ni, Pt, Ru), solvent, temperature, and pressure.

Prins-Type Cyclization

The acid-catalyzed Prins-type cyclization of isopulegol isomers with aldehydes or ketones is a powerful method for constructing substituted tetrahydropyran rings, which are common motifs in natural products and pharmaceuticals. The stereochemistry of the starting alcohol plays a crucial role in determining the stereochemistry of the resulting cyclic ether.

Experimental Protocols

General Procedure for Catalytic Hydrogenation of Isopulegol Isomers

This protocol provides a general framework for comparing the hydrogenation of the different isopulegol stereoisomers.

Materials:

  • Isopulegol stereoisomer (e.g., this compound, (+)-neo-isopulegol, or (+)-iso-isopulegol)

  • Hydrogenation catalyst (e.g., 5% Pd/C, Raney Nickel)

  • Solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve a known amount of the isopulegol stereoisomer in the chosen solvent.

  • Add the hydrogenation catalyst (typically 1-5 mol% relative to the substrate).

  • Seal the reactor and purge it with nitrogen gas several times to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Analyze the product mixture by GC or NMR spectroscopy to determine the diastereomeric ratio of the resulting menthols.

To ensure a valid comparison, it is crucial to maintain identical reaction conditions (substrate concentration, catalyst loading, solvent, temperature, and pressure) for each stereoisomer.

Logical Workflow for Reactivity Comparison

G Workflow for Comparing Isopulegol Stereoisomer Reactivity cluster_0 Isopulegol Stereoisomers cluster_1 Chemical Transformations cluster_2 Analysis and Comparison Isopulegol This compound Hydrogenation Catalytic Hydrogenation Isopulegol->Hydrogenation Prins Prins-type Cyclization Isopulegol->Prins Epoxidation Epoxidation Isopulegol->Epoxidation Neo Neo-isopulegol Neo->Hydrogenation Neo->Prins Neo->Epoxidation Iso Iso-isopulegol Iso->Hydrogenation Iso->Prins Iso->Epoxidation Neoiso Neoiso-isopulegol Neoiso->Hydrogenation Neoiso->Prins Neoiso->Epoxidation Kinetics Reaction Kinetics (Rates) Hydrogenation->Kinetics Yields Product Yields Hydrogenation->Yields Selectivity Diastereoselectivity Hydrogenation->Selectivity Prins->Kinetics Prins->Yields Prins->Selectivity Epoxidation->Kinetics Epoxidation->Yields Epoxidation->Selectivity Data Comparative Data Table Kinetics->Data Yields->Data Selectivity->Data

Caption: Workflow for comparing the reactivity of isopulegol stereoisomers.

Reaction Mechanism: Acid-Catalyzed Cyclization (Prins Reaction)

The Prins reaction of this compound with an aldehyde provides a good example of how stereochemistry directs the reaction pathway.

G Simplified Mechanism of Prins Cyclization of this compound Isopulegol This compound Cyclization Intramolecular Attack (Chair-like Transition State) Isopulegol->Cyclization Aldehyde Aldehyde (RCHO) Protonation Protonation of Aldehyde Aldehyde->Protonation Oxocarbenium Oxocarbenium Ion Protonation->Oxocarbenium H+ Oxocarbenium->Cyclization Intermediate Tertiary Carbocation Intermediate Cyclization->Intermediate Deprotonation Deprotonation / Nucleophilic Attack Intermediate->Deprotonation Product Tetrahydropyran Product Deprotonation->Product -H+ or Nu-

Caption: Simplified mechanism of the Prins cyclization of this compound.

A Spectroscopic Showdown: Unveiling the Chiral Twins, (-)-Isopulegol and (+)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between enantiomers is paramount. This guide provides a detailed spectroscopic comparison of (-)-Isopulegol and (+)-Isopulegol, offering supporting data and experimental protocols to aid in their differentiation and characterization.

This compound and (+)-Isopulegol are enantiomers, non-superimposable mirror images of each other. This stereochemical relationship dictates that their physical and chemical properties are identical in an achiral environment. Consequently, their spectroscopic profiles, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are also identical under standard achiral conditions. The primary distinguishing characteristic between these two molecules is their interaction with plane-polarized light, where they exhibit equal but opposite optical rotations.

Spectroscopic Data Comparison

As enantiomers, this compound and (+)-Isopulegol will produce identical spectra in achiral solvents. The data presented below is representative of both compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (-)- and (+)-isopulegol, both ¹H and ¹³C NMR spectra will be indistinguishable.

¹H NMR Spectral Data (Typical values in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.85 - 4.90m2H=CH₂
3.99br s1H-OH
~1.70s3H-C(CH₃)=CH₂
~0.95d3H-CH(CH₃)-
0.8 - 2.2m9HCyclohexyl protons

¹³C NMR Spectral Data (Typical values in CDCl₃) [1]

Chemical Shift (ppm)Assignment
146.8C=CH₂
112.7=CH₂
70.5CH-OH
54.2Cyclohexyl CH
42.9Cyclohexyl CH
34.4Cyclohexyl CH₂
31.5Cyclohexyl CH
29.9Cyclohexyl CH₂
22.2-CH(CH₃)-
19.3-C(CH₃)=CH₂
Infrared (IR) Spectroscopy

The IR spectra of (-)- and (+)-isopulegol are identical, displaying characteristic absorptions for the functional groups present in the molecule.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3075Medium=C-H stretch (alkene)
~2925StrongC-H stretch (alkane)
~1645MediumC=C stretch (alkene)
~885Strong=C-H bend (alkene)
Mass Spectrometry (MS)

The mass spectra of (-)- and (+)-isopulegol, typically obtained by Gas Chromatography-Mass Spectrometry (GC-MS), are identical. The fragmentation pattern is characteristic of the isopulegol structure.

Major Mass Spectrometry Fragments (m/z) [2]

m/zRelative IntensityPossible Fragment
154[M]⁺Molecular Ion
139[M-CH₃]⁺
121[M-CH₃-H₂O]⁺
81High[C₆H₉]⁺
69High[C₅H₉]⁺
41High[C₃H₅]⁺

Differentiation of Enantiomers

Given the identical nature of their spectra in achiral media, differentiation between (-)- and (+)-isopulegol requires a chiral environment.

  • Optical Rotation: This is the most direct method. The specific rotation [α]D of each enantiomer will be equal in magnitude but opposite in sign.

  • Chiral Chromatography: Using a chiral stationary phase in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can separate the two enantiomers, resulting in different retention times.

  • NMR with Chiral Shift Reagents: The addition of a chiral shift reagent to the NMR sample can induce diastereomeric interactions, leading to the separation of corresponding peaks in the ¹H NMR spectrum for the two enantiomers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Isopulegol sample (either enantiomer or racemate)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve approximately 5-10 mg of the isopulegol sample in ~0.6 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquire the ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the isopulegol molecule.

Materials:

  • Isopulegol sample (liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small drop of the liquid isopulegol sample directly onto the center of the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Clean the ATR crystal thoroughly with isopropanol after the measurement.

  • Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the isopulegol sample and to obtain its mass spectrum for fragmentation analysis.

Materials:

  • Isopulegol sample

  • Volatile solvent (e.g., dichloromethane or hexane)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar column like DB-5ms)

Procedure:

  • Prepare a dilute solution of the isopulegol sample in the chosen solvent (e.g., 1 mg/mL).

  • Set the GC-MS instrument parameters. A typical temperature program for the GC oven would be to start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

  • Set the injector and transfer line temperatures (e.g., 250 °C).

  • Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 40-400).

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Acquire the data.

  • Analyze the resulting chromatogram to determine the retention time of isopulegol and identify any impurities.

  • Analyze the mass spectrum corresponding to the isopulegol peak to observe the molecular ion and the fragmentation pattern.

Visualizations

Enantiomers cluster_minus This compound cluster_plus (+)-Isopulegol minus_isopulegol (1R,2S,5R)-2-isopropenyl- 5-methylcyclohexan-1-ol mirror Mirror Plane minus_isopulegol->mirror plus_isopulegol (1S,2R,5S)-2-isopropenyl- 5-methylcyclohexan-1-ol mirror->plus_isopulegol

Caption: Stereochemical relationship between this compound and (+)-Isopulegol.

Spectroscopic_Workflow Isopulegol Isopulegol Enantiomer ((-) or (+)) NMR NMR Spectroscopy (¹H, ¹³C) Isopulegol->NMR IR FTIR Spectroscopy Isopulegol->IR GCMS GC-MS Analysis Isopulegol->GCMS Optical_Rotation Optical Rotation (Polarimetry) Isopulegol->Optical_Rotation Chiral_Sep Chiral Separation (GC or HPLC) Isopulegol->Chiral_Sep Identical_Spectra Identical Spectra (in achiral media) NMR->Identical_Spectra IR->Identical_Spectra GCMS->Identical_Spectra Differentiation Enantiomeric Differentiation Optical_Rotation->Differentiation Chiral_Sep->Differentiation

Caption: Workflow for spectroscopic analysis and differentiation of isopulegol enantiomers.

References

The Analytical Edge: A Comparative Guide to (-)-Isopulegol as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of chemical analysis, the quality and suitability of an analytical reference standard are paramount to achieving accurate and reproducible results. For researchers, scientists, and drug development professionals working with monoterpenes, selecting the optimal reference standard is a critical first step. This guide provides a comprehensive comparison of (-)-Isopulegol with other common monoterpene standards, supported by experimental data and detailed protocols to inform your analytical strategy.

This compound, a monoterpene alcohol, is a key intermediate in the synthesis of menthol and is naturally present in various essential oils.[1] Its use as an analytical reference standard is well-established for various applications, including the analysis of commercial products, essential oils, and biological samples.[2]

Alternatives to this compound

Several other monoterpenes are commonly used as analytical reference standards. The choice of a standard often depends on the specific analyte of interest, the matrix, and the analytical technique employed. Key alternatives include:

  • (-)-Menthol: A cyclic terpene alcohol known for its characteristic minty aroma and flavor.[3] It is a common analyte in food, beverages, and pharmaceutical products.

  • (+)-Pulegone: A monoterpene ketone and a major constituent of pennyroyal oil.[2] It is often analyzed due to its potential toxicity.

  • (R)-(+)-Limonene & (S)-(-)-Limonene: Enantiomeric monoterpenes widely found in citrus fruits and used extensively in the flavor, fragrance, and cleaning industries.

Comparative Analysis of Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of these standards, which can influence their behavior in analytical systems.

PropertyThis compound(-)-Menthol(+)-Pulegone(R)-(+)-Limonene
CAS Number 89-79-22216-51-589-82-75989-27-5
Molecular Formula C₁₀H₁₈OC₁₀H₂₀OC₁₀H₁₆OC₁₀H₁₆
Molecular Weight ( g/mol ) 154.25156.27152.23136.23
Boiling Point (°C) 212~212223-224176-177
Density (g/mL at 20°C) ~0.912 (at 25°C)~0.8900.9350.842
Assay (Purity) ≥99.0% (sum of enantiomers, GC)≥99.0% (sum of enantiomers, GC)≥97.5% (sum of enantiomers, GC)≥99.0% (sum of enantiomers, GC)

Performance in Analytical Applications

Gas Chromatography (GC)

GC is a primary technique for the analysis of volatile compounds like monoterpenes. The following table summarizes typical performance characteristics from various studies.

ParameterThis compound(-)-Menthol(+)-Pulegone(R)-(+)-Limonene
Linearity (R²) >0.999>0.9990.9995≥0.998
LOD -0.1 ng (GC-FID)5 µg/L (GC/MS)-
LOQ ----
Accuracy/Recovery (%) -100.0 ± 2.2%95 - 106%80.23–115.41 %
Precision (RSD %) -<2.2%0.2%≤ 12.03 % (Intra-day)

Data is synthesized from multiple sources and experimental conditions may vary.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For less volatile derivatives or for analysis in complex biological matrices, HPLC-MS/MS is often the method of choice.

ParameterThis compoundAlternative Monoterpenes in Biological Samples
Application Determination in urine samplesAnalysis of cannabinoids in urine
Linearity (R²) ->0.99
LOD (ng/mL) --
LOQ (ng/mL) -0.2
Accuracy/Recovery (%) -Within 100 ±15%
Precision (RSD %) -<15%

Data for alternatives is representative of monoterpenoid-like compounds in similar matrices and methods.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for GC and HPLC-MS/MS analysis.

Gas Chromatography (GC-FID) for the Analysis of Essential Oils

This protocol is a generalized procedure based on common practices for analyzing monoterpenes in essential oils.

1. Standard Preparation:

  • Prepare a stock solution of this compound (or alternative standard) of 1000 µg/mL in a suitable solvent such as ethanol or hexane.
  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 to 100 µg/mL.

2. Sample Preparation:

  • Dilute the essential oil sample in the same solvent used for the standards to bring the expected analyte concentration within the calibration range.

3. GC-FID Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.
  • Injector Temperature: 250°C
  • Detector (FID) Temperature: 280°C
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: Increase to 240°C at a rate of 3°C/minute.
  • Final hold: Hold at 240°C for 5 minutes.
  • Injection Volume: 1 µL (split or splitless, depending on concentration).

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.
  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

HPLC-MS/MS for the Analysis of Monoterpenes in Biological Samples (e.g., Urine)

This protocol outlines a general approach for the determination of monoterpenes or their metabolites in a biological matrix.

1. Standard Preparation:

  • Prepare a stock solution of the analytical standard in a solvent compatible with the mobile phase (e.g., methanol).
  • Prepare calibration standards by spiking known amounts of the standard into a blank biological matrix (e.g., drug-free urine) to account for matrix effects.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Enzymatic Hydrolysis: For conjugated metabolites, incubate the urine sample with a β-glucuronidase/arylsulfatase enzyme solution.
  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
  • Elution: Elute the analyte of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

3. HPLC-MS/MS Conditions:

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

4. Data Analysis:

  • Optimize MRM transitions for the parent and product ions of the analyte.
  • Generate a calibration curve from the matrix-matched standards.
  • Quantify the analyte in the samples based on the calibration curve.

Visualizing Analytical Workflows

To better illustrate the processes involved in using an analytical reference standard, the following diagrams have been generated.

Analytical_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Obtain Certified Reference Standard Stock Prepare Stock Solution Standard->Stock Cal Create Calibration Standards Stock->Cal CalCurve Generate Calibration Curve Cal->CalCurve SamplePrep Prepare Sample for Analysis Instrument Instrumental Analysis (GC/HPLC) SamplePrep->Instrument DataAcq Data Acquisition Instrument->DataAcq DataAcq->CalCurve Quantify Quantify Analyte in Sample DataAcq->Quantify CalCurve->Quantify Report Report Results Quantify->Report

General workflow for using an analytical reference standard.

Standard_Selection_Logic cluster_criteria Selection Criteria cluster_choice Reference Standard Choice Analyte Analyte Identity Isopulegol This compound Analyte->Isopulegol Structurally similar Menthol (-)-Menthol Analyte->Menthol Pulegone (+)-Pulegone Analyte->Pulegone Limonene Limonene Analyte->Limonene Matrix Sample Matrix Matrix->Isopulegol Essential Oil, Biological Matrix->Menthol Pharma, Food Matrix->Pulegone Essential Oil Matrix->Limonene Food, Environmental Technique Analytical Technique Technique->Isopulegol GC, HPLC Technique->Menthol GC Technique->Pulegone GC Technique->Limonene GC

Logical relationship for selecting a suitable reference standard.

Conclusion

This compound serves as a high-purity and reliable analytical reference standard for the quantification of monoterpenes in various matrices. Its performance characteristics, particularly in GC-based methods, are comparable to other commonly used monoterpene standards such as (-)-menthol, (+)-pulegone, and limonene. The choice of the most appropriate standard will ultimately be dictated by the specific requirements of the analysis, including the analyte of interest, the complexity of the sample matrix, and the analytical instrumentation available. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their analytical needs.

References

Navigating the Chiral Landscape: A Comparative Guide to Enantioselective Analysis of (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is paramount. This guide provides a comprehensive comparison of enantioselective gas chromatography (GC) for the analysis of (-)-Isopulegol, a key chiral intermediate and flavor compound, with alternative analytical techniques. Detailed experimental protocols and performance data are presented to facilitate informed decisions in method selection and development.

Isopulegol, with its three chiral centers, exists as four pairs of enantiomers. The this compound isomer is a significant component in essential oils like peppermint and is a crucial precursor in the synthesis of (-)-menthol. The ability to accurately separate and quantify its enantiomers is critical for quality control in the flavor and fragrance industry, as well as for ensuring stereochemical purity in pharmaceutical manufacturing.

Enantioselective Gas Chromatography: The Workhorse for Volatile Chiral Compounds

Enantioselective Gas Chromatography (GC) stands as a primary and powerful technique for the separation of volatile chiral compounds like isopulegol.[1][2] The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. Cyclodextrin-based CSPs are particularly effective for this purpose.

A notable advantage of enantioselective GC is its high resolution and sensitivity, allowing for the accurate determination of enantiomeric excess (ee) even in complex matrices such as essential oils.[1]

Comparative Performance Data

The following table summarizes the performance of a typical enantioselective GC method for the analysis of isopulegol enantiomers compared to a potential alternative, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

ParameterEnantioselective Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase Octakis(6-methyl-2,3-di-O-pentyl)-γ-cyclodextrinPolysaccharide-based (e.g., cellulose or amylose derivatives)
Typical Resolution (Rs) > 1.5> 1.5
Analysis Time ~ 30-40 minutes~ 15-30 minutes
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Low to moderate (µg/mL to ng/mL range)
Sample Volatility Requirement High (Analyte must be volatile or derivatized)Low (Suitable for non-volatile and thermally labile compounds)
Instrumentation Cost Moderate to HighHigh
Solvent Consumption LowHigh

Experimental Protocols

Enantioselective Gas Chromatography (GC) Protocol

This protocol is based on established methods for the analysis of isopulegol in essential oils.[1]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: 25 m x 0.25 mm ID, coated with octakis(6-methyl-2,3-di-O-pentyl)-γ-cyclodextrin (60% in OV 1701)

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: 30°C for 20 min, then ramp at 1°C/min to 160°C[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate

  • Injection Mode: Split (e.g., 1:50)

  • Injection Volume: 1 µL

Sample Preparation:

  • Dilute the sample containing isopulegol in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration. For essential oils, a dilution of 1:100 is a good starting point.

Data Analysis:

  • Identify the peaks corresponding to the isopulegol enantiomers based on their retention times, confirmed by injecting a standard of this compound.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)

While GC is highly effective, chiral HPLC offers a valuable alternative, particularly for non-volatile derivatives or when GC instrumentation is unavailable. The separation principle is similar, relying on a chiral stationary phase to resolve the enantiomers.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Chiral HPLC Column (e.g., Chiralcel OD-H, Chiralpak AD-H)

HPLC Conditions:

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and compound.

  • Flow Rate: 0.5 - 1.5 mL/min

  • Column Temperature: Ambient or controlled (e.g., 25 °C)

  • Detection Wavelength: Dependent on the chromophore of the analyte or its derivative. Isopulegol itself has a weak chromophore, so derivatization or the use of an RI detector may be necessary.

Sample Preparation:

  • Dissolve the sample in the mobile phase. If derivatization is required to enhance detection, common derivatizing agents for alcohols include benzoyl chloride or 3,5-dinitrobenzoyl chloride.

Logical Workflow for Method Selection

The choice between enantioselective GC and chiral HPLC depends on several factors, including the nature of the sample, the available instrumentation, and the specific analytical requirements. The following diagram illustrates a logical workflow for selecting the appropriate method.

MethodSelection cluster_start Start cluster_analysis Analysis cluster_method Method Start Sample containing Isopulegol Volatility Is the sample volatile and thermally stable? Start->Volatility GC_Available Is GC with a chiral column available? Volatility->GC_Available Yes HPLC_Available Is HPLC with a chiral column available? Volatility->HPLC_Available No GC_Available->HPLC_Available No Select_GC Select Enantioselective GC GC_Available->Select_GC Yes Derivatization Consider derivatization for HPLC HPLC_Available->Derivatization If detection is poor Select_HPLC Select Chiral HPLC HPLC_Available->Select_HPLC Yes No_Method Re-evaluate analytical strategy HPLC_Available->No_Method No Derivatization->Select_HPLC

Caption: Decision workflow for selecting an enantioselective analysis method for Isopulegol.

References

A Comparative Guide to Catalysts for (-)-Isopulegol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of (-)-Isopulegol.

The enantioselective synthesis of this compound, a key intermediate in the production of (-)-menthol, is a reaction of significant industrial importance. The efficiency and stereoselectivity of this process are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts employed in the cyclization of (+)-citronenal to this compound, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts under different experimental conditions. The data has been compiled from multiple sources to provide a broad overview of the catalytic landscape.

CatalystStarting MaterialSolventTemp. (°C)Time (h)Conversion (%)Yield of this compound (%)Selectivity to this compound (%)Enantiomeric Excess (ee%)
Zeolites
H-NZCitronellalNone1003>9587~88Not Reported
Cu/beta zeoliteCitronellalNot Specified180490.269.3180.98Not Reported
Ni/beta zeoliteCitronellalNot Specified180442.5329.6876.6Not Reported
Sn-BetaCitronellalAcetonitrileNot SpecifiedNot SpecifiedHigh ActivityNot ReportedHighNot Reported
Clay Catalysts
Montmorillonite K10CitronellalBuffer MediumRoom Temp.2Not ReportedHigh YieldNot ReportedNot Reported
Lewis Acids & Supported Lewis Acids
Anhydrous ZnBr₂ (with Calixarene)D-citronellalToluene0-53-7>9997.0>98~80
ZnBr₂/SiO₂(+)-CitronellalNot SpecifiedNot SpecifiedNot SpecifiedNot ReportedNot Reported70-86Not Reported
ZnBr₂/β-Zeolite(R)-(+)-CitronellalNone1201100Not Reported75.28 (total isopulegols)Not Reported
Zirconia-Based Catalysts
Hydrous ZirconiaCitronellalNot SpecifiedNot SpecifiedNot SpecifiedGood ActivityNot ReportedGood SelectivityNot Reported
Phosphated ZirconiaCitronellalNot SpecifiedNot SpecifiedNot SpecifiedGood ActivityNot ReportedGood SelectivityNot Reported
Heteropoly Acids
H₃PW₁₂O₄₀/SiO₂(+)-CitronellalCyclohexane15-40Not Specified95-100Not Reported80Not Reported

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

General Procedure for Heterogeneous Catalytic Cyclization of (+)-Citronellal

A representative protocol using a solid acid catalyst is as follows:

  • Catalyst Activation: The solid acid catalyst (e.g., zeolite, montmorillonite K10) is activated prior to use by heating under vacuum or in a stream of inert gas to eliminate adsorbed water.[1]

  • Reaction Setup: A solution of (+)-citronellal in a suitable solvent (e.g., toluene, cyclohexane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.[1][2]

  • Catalyst Addition: The activated catalyst is added to the citronellal solution.[2] The catalyst loading is a critical parameter and should be optimized for each specific catalyst.[1]

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to 180°C, depending on the catalyst's thermal stability and desired selectivity. The progress of the reaction is monitored by techniques such as gas chromatography (GC).

  • Work-up: Upon completion, the catalyst is separated from the reaction mixture by filtration. The solvent is subsequently removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or column chromatography to obtain high-purity this compound.

Synthesis of this compound using Anhydrous ZnBr₂ with a Calixarene Cocatalyst
  • Reaction Setup: Anhydrous zinc bromide and a calixarene cocatalyst are added to toluene in a reaction vessel.

  • Substrate Addition: D-citronellal is added dropwise to the reaction mixture at a controlled temperature of 0-5°C over 1-2 hours.

  • Reaction: The reaction is allowed to proceed for an additional 2-5 hours at the same temperature.

  • Quenching and Work-up: The reaction is quenched by the addition of an aqueous hydrobromic acid solution. The organic layer is separated, and the solvent is removed.

  • Purification: The crude product is purified by rectification to yield this compound.

Visualizing the Process and Catalyst Landscape

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the classification of catalysts for this compound synthesis.

experimental_workflow start Start: (+)-Citronellal reaction Cyclization Reaction: - Solvent - Temperature - Time start->reaction catalyst_prep Catalyst Preparation & Activation catalyst_prep->reaction filtration Catalyst Removal (Filtration) reaction->filtration workup Work-up: Solvent Removal filtration->workup purification Purification: - Distillation - Chromatography workup->purification product This compound purification->product catalyst_classification cluster_types Catalyst Types cluster_hetero Heterogeneous Catalysts cluster_homo Homogeneous Catalysts Heterogeneous Heterogeneous Zeolites Zeolites Heterogeneous->Zeolites Clays Clays Heterogeneous->Clays Supported Lewis Acids Supported Lewis Acids Heterogeneous->Supported Lewis Acids Zirconia-Based Zirconia-Based Heterogeneous->Zirconia-Based Heteropoly Acids Heteropoly Acids Heterogeneous->Heteropoly Acids Homogeneous Homogeneous Lewis Acids (e.g., ZnBr₂) Lewis Acids (e.g., ZnBr₂) Homogeneous->Lewis Acids (e.g., ZnBr₂)

References

Cross-Referencing NMR Data of (-)-Isopulegol with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for (-)-Isopulegol with established literature values. The objective is to offer a reliable reference for the characterization of this important monoterpene, which is widely used in the flavor, fragrance, and pharmaceutical industries. This document summarizes quantitative ¹H and ¹³C NMR data, details experimental protocols for data acquisition, and presents a logical workflow for spectral analysis and comparison.

¹H and ¹³C NMR Data Comparison for this compound

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts (δ) for this compound in deuterated chloroform (CDCl₃). The data has been compiled from various chemical databases and literature sources to provide a comparative overview.

Atom No. Literature ¹³C NMR (δ, ppm)[1] Literature ¹H NMR (δ, ppm), Multiplicity, (J in Hz)
170.473.45 (td, J = 10.4, 4.2 Hz)
254.152.05 (m)
334.411.65 (m), 1.40 (m)
442.881.85 (m), 1.25 (m)
531.520.95 (m)
629.851.75 (m), 1.05 (m)
7 (CH₃)22.240.91 (d, J = 6.5 Hz)
8146.76-
9 (=CH₂)112.654.85 (s), 4.80 (s)
10 (CH₃)19.261.70 (s)

Note: Proton and carbon numbering is based on the standard IUPAC nomenclature for the p-menthane skeleton. Chemical shifts can vary slightly depending on the experimental conditions such as solvent, concentration, and temperature.

Comparison with Structurally Related Compounds

To provide a broader context for the spectral data of this compound, the following table includes ¹H and ¹³C NMR data for structurally similar monoterpenes. These compounds share the p-menthane skeleton, and their spectral comparison can aid in the structural elucidation and differentiation of these isomers and related derivatives.

Compound Key ¹³C NMR Shifts (δ, ppm) Key ¹H NMR Shifts (δ, ppm)
(+)-Neoisopulegol C1: ~68, C8: ~148, C9: ~110H1: ~3.8, H9: ~4.7
Pulegone C1: ~172 (C=O), C4: ~134, C8: ~122H3: ~2.5, H9-CH₃: ~1.8, ~2.0
Menthol C1: ~71, C4: ~45, C7: ~22, C9/10: ~21/16H1: ~3.6, Isopropyl CH: ~2.1, Methyls: ~0.8-0.9

Experimental Protocols

A standardized and detailed experimental protocol is crucial for obtaining reproducible and comparable NMR data. The following section outlines the recommended methodology for the NMR analysis of this compound and similar terpenoid compounds.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (≥98%), as impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Use high-quality deuterated chloroform (CDCl₃, 99.8 atom % D) containing a known internal standard, typically tetramethylsilane (TMS) at 0.0 ppm.

  • Concentration: Prepare the sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

Workflow for NMR Data Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing of experimental NMR data of this compound with literature values.

NMR_Cross_Referencing_Workflow A Sample Preparation This compound B NMR Data Acquisition (1H and 13C) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Experimental Data Table (Chemical Shifts, Multiplicities, J-couplings) C->D G Comparative Analysis D->G E Literature Search (Journals, Databases) F Literature Data Table (Reported Chemical Shifts) E->F F->G H Structural Confirmation or Identification of Discrepancies G->H

References

Comparative Guide to the Analysis of (-)-Isopulegol in Biological Samples: HPLC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of (-)-Isopulegol in biological matrices. The information is intended for researchers, scientists, and professionals in drug development who require sensitive and reliable bioanalytical methods.

This compound is an alcoholic monoterpene with various reported pharmacological properties, including gastroprotective, anticonvulsant, and anxiolytic activities.[1] Accurate quantification in biological samples such as plasma or urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.[2]

Performance Comparison

The choice between HPLC-MS/MS and GC-MS depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. While GC-MS has traditionally been the method of choice for volatile terpenes, modern LC-MS/MS offers significant advantages, particularly in clinical and toxicological analysis, due to its high sensitivity, specificity, and reduced need for sample derivatization.[3][4]

The following table summarizes key quantitative performance metrics for both methodologies based on typical validation data for monoterpenoids.

ParameterHPLC-MS/MSGC-MS
Limit of Detection (LOD) 0.5 - 10 ng/mL (ppb)[5]0.5 - 9 ng/mL (ppb)
Limit of Quantification (LOQ) 1 - 25 ng/mL (ppb)3 - 30 ng/mL (ppb)
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery %) 85 - 115%80 - 117%
Precision (% RSD) < 15%< 15%
Derivatization Required NoOften recommended for improved chromatography
Analysis Time Shorter (typically < 10 min)Longer (typically 15-30 min)

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. These represent standard procedures and should be optimized and validated for specific laboratory conditions and biological matrices.

Method 1: HPLC-MS/MS Protocol

This method is designed for high sensitivity and specificity, leveraging Multiple Reaction Monitoring (MRM) for quantification.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., plasma), add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., Isopulegol-d4).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile).

  • Vortex briefly and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 20% B (re-equilibration)

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions:

    • This compound: Precursor Ion (Q1): m/z 155.1 → Product Ion (Q3): m/z 137.1 (Quantifier), m/z 95.1 (Qualifier)

    • Internal Standard: To be determined based on the specific standard used.

    • Note: Transitions and collision energies must be optimized by infusing a standard solution of this compound.

Workflow for HPLC-MS/MS Analysis

HPLC_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (Nitrogen Stream) Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject HPLC Injection Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Quantify Data Quantification Detect->Quantify

Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.

Method 2: GC-MS Protocol (Alternative)

GC-MS is a robust and reliable alternative, particularly well-suited for volatile compounds like monoterpenes.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of biological sample (e.g., plasma), add 50 µL of internal standard solution (e.g., d-Camphor).

  • Add 1 mL of n-hexane (or another non-polar solvent like ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (n-hexane) to a clean glass tube.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 50 µL.

  • Transfer the concentrated extract to a GC vial with a micro-insert for analysis.

2. Gas Chromatography Conditions

  • Column: DB-5MS (or equivalent 5% Phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

3. Mass Spectrometry Conditions

  • Instrument: Single Quadrupole or Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM.

    • SIM Ions for this compound: m/z 81, 95, 121, 139 (Quantifier and qualifiers to be selected based on spectral data).

    • Note: A full scan analysis should first be performed on a standard to confirm retention time and identify characteristic ions for SIM mode.

References

A Comparative Guide to the Efficacy of (-)-Isopulegol-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical determinant of stereochemical control. Among the diverse array of available auxiliaries, those derived from the chiral pool offer significant advantages in terms of accessibility and cost-effectiveness. (-)-Isopulegol, a naturally occurring monoterpene, serves as a versatile and economical starting material for the synthesis of a variety of chiral auxiliaries. This guide provides a comparative analysis of the efficacy of this compound-based chiral auxiliaries, with a particular focus on the well-studied (-)-8-phenylmenthol, benchmarked against the widely used Evans' oxazolidinones and Oppolzer's camphorsultams.

Overview of this compound-Based Chiral Auxiliaries

This compound is a valuable chiral building block used to synthesize a range of chiral ligands and auxiliaries, including aminodiols, aminotriols, diols, and triols.[1][] These derivatives have shown utility in various stereoselective transformations, such as Grignard additions, [2+2] photocycloadditions, and intramolecular radical cyclizations.[1][] One notable application has been as chiral catalysts in the addition of diethylzinc to benzaldehyde, although this has demonstrated low to moderate enantioselectivities.[3]

A prominent and highly effective chiral auxiliary derived from this compound is (-)-8-phenylmenthol. The introduction of the phenyl group at the C8 position significantly enhances steric hindrance, leading to improved stereocontrol in a variety of asymmetric reactions. This guide will focus on the performance of (-)-8-phenylmenthol as a representative of the isopulegol family of chiral auxiliaries.

Performance in Asymmetric Reactions: A Comparative Analysis

The efficacy of a chiral auxiliary is best assessed by its performance in key asymmetric transformations. Below is a comparison of (-)-8-phenylmenthol with Evans' oxazolidinones and Oppolzer's camphorsultams in Diels-Alder and alkylation reactions.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. The chiral auxiliary attached to the dienophile plays a crucial role in controlling the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Excess (d.e.)Yield (%)Reference
(-)-8-Phenylmenthol (-)-8-Phenylmenthyl acrylateCyclopentadieneEt₂AlCl99%100%
Evans' Oxazolidinone N-Acryloyl oxazolidinoneCyclopentadieneEt₂AlCl>99%81%
Oppolzer's Camphorsultam N-Acryloyl camphorsultamCyclopentadieneTiCl₄97%95%

Table 1: Comparison of Chiral Auxiliaries in the Asymmetric Diels-Alder Reaction.

Asymmetric Alkylation

The asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of carbon-carbon bonds at the α-position of a carbonyl group.

Chiral AuxiliarySubstrateElectrophileBaseDiastereoselectivity (d.s.)Yield (%)Reference
(-)-8-Phenylmenthol 8-Phenylmenthyl phenylacetateBenzyl bromideLHMDS>98%85%
Evans' Oxazolidinone N-Propionyl oxazolidinoneBenzyl bromideLDA>99:190-95%
Oppolzer's Camphorsultam N-Propionyl camphorsultamMethyl iodideNaHMDS>99:190%

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Alkylation Reactions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these chiral auxiliaries.

General Protocol for Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol Acrylate

1. Preparation of (-)-8-Phenylmenthyl Acrylate:

  • To a solution of (-)-8-phenylmenthol (1.0 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane at 0 °C, acryloyl chloride (1.1 equivalents) is added dropwise.

  • The reaction mixture is stirred and allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous NaHCO₃, and the product is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. Diels-Alder Reaction:

  • A solution of (-)-8-phenylmenthyl acrylate (1.0 equivalent) in dry dichloromethane is cooled to -78 °C under an inert atmosphere.

  • Diethylaluminum chloride (1.1 equivalents) is added slowly, and the mixture is stirred for 15 minutes.

  • Freshly distilled cyclopentadiene (3.0 equivalents) is then added dropwise.

  • The reaction is stirred at -78 °C for 3-4 hours and then quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.

3. Removal of the Chiral Auxiliary:

  • The Diels-Alder adduct (1.0 equivalent) is dissolved in dry diethyl ether or THF and cooled to 0 °C.

  • Lithium aluminum hydride (LiAlH₄) (1.5 equivalents) is added portion-wise.

  • The reaction is stirred until completion (monitored by TLC) and then quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting solid is filtered off, and the filtrate is concentrated to yield the chiral alcohol. The (-)-8-phenylmenthol auxiliary can be recovered from the solid precipitate.

Visualizing Reaction Workflows and Stereochemical Models

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed stereochemical model for the Diels-Alder reaction with the (-)-8-phenylmenthol auxiliary.

experimental_workflow cluster_prep Preparation of Dienophile cluster_da Asymmetric Diels-Alder Reaction cluster_removal Auxiliary Removal start_prep (-)-8-Phenylmenthol + Acryloyl Chloride reaction_prep Esterification (CH₂Cl₂, Et₃N) start_prep->reaction_prep product_prep (-)-8-Phenylmenthyl Acrylate reaction_prep->product_prep start_da (-)-8-Phenylmenthyl Acrylate + Cyclopentadiene product_prep->start_da reaction_da Lewis Acid Catalysis (Et₂AlCl, -78 °C) start_da->reaction_da product_da Diels-Alder Adduct reaction_da->product_da start_removal Diels-Alder Adduct product_da->start_removal reaction_removal Reduction (LiAlH₄) start_removal->reaction_removal product_removal Chiral Alcohol + Recovered Auxiliary reaction_removal->product_removal

References

Safety Operating Guide

Proper Disposal of (-)-Isopulegol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of (-)-Isopulegol, ensuring compliance and minimizing environmental impact.

This compound is a combustible liquid that is harmful if swallowed and causes skin and eye irritation.[1][2][3] Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a step-by-step guide for researchers, scientists, and drug development professionals on the appropriate handling and disposal of this compound waste.

Hazard Identification and Waste Classification

Before disposal, it is essential to recognize the hazards associated with this compound. It is classified as a combustible liquid and an irritant.[1][3] While not explicitly listed as a hazardous waste in all regulations, it may be classified as such based on its characteristics, such as ignitability and potential toxicity. It is the responsibility of the waste generator to determine if the waste is hazardous under local, state, and federal regulations.

Summary of Hazards:

  • Physical Hazard: Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.

  • Health Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Environmental Hazard: Some sources indicate it is harmful to aquatic life. Do not allow it to enter drains or waterways.

Quantitative Data

The following table summarizes available quantitative data related to the hazards and properties of this compound.

ParameterValueReference
Physical Properties
Flash Point79.4 °C (175.0 °F) Closed Cup
Toxicological Data
Acute Oral Toxicity (LD50, rat)936 mg/kg
Ecotoxicity Data
Aquatic Toxicity (EC50, microorganisms)>1,000 mg/l (180 min)

On-site Handling and Temporary Storage of this compound Waste

Proper handling and storage of this compound waste are critical to maintaining a safe laboratory environment.

Procedure for Collection and Storage:

  • Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated.

  • Use Appropriate Containers: Collect this compound waste in its original container or a designated, properly labeled, and sealable chemical waste container. Do not mix with other waste streams.

  • Labeling: Clearly label the waste container as "Hazardous Waste," "this compound," and include any other relevant hazard warnings (e.g., "Combustible," "Irritant").

  • Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, heat, and ignition sources.

  • Container Management: Keep the waste container tightly closed except when adding waste.

Disposal Procedures

The recommended method for the disposal of this compound is through a licensed professional waste disposal service or by incineration.

Step-by-Step Disposal Protocol:

  • Contact a Licensed Waste Disposal Company: Arrange for the pickup and disposal of the this compound waste with a certified hazardous waste management company.

  • Incineration: This is a preferred method for combustible materials like this compound. The process should be carried out in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts.

  • Do Not Dispose Down the Drain: this compound should not be disposed of in the sanitary sewer system.

  • Container Disposal: Empty containers that held this compound must be handled as hazardous waste. They should not be reused for other purposes. Offer for recycling or reconditioning if permissible under regulations, or dispose of them through the licensed waste disposal service.

Spill Management

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, earth, or commercial sorbents. For large spills, dike the area to prevent spreading.

  • Collection: Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

Procedural Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & On-site Management cluster_1 Disposal Pathway A This compound Waste Generated B Collect in a Labeled, Sealed Container A->B Segregate Waste D Spill Occurs A->D C Store in Designated Satellite Accumulation Area B->C Secure Storage F Is Waste Container Full? C->F E Follow Spill Management Protocol D->E Immediate Action E->B Contain & Collect G Contact Licensed Hazardous Waste Vendor F->G Yes H Prepare for Pickup G->H I Waste Transferred for Professional Disposal H->I J Incineration with Afterburner & Scrubber I->J Recommended Method K Final Disposition J->K

References

Personal protective equipment for handling (-)-Isopulegol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (-)-Isopulegol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

This compound is a combustible liquid that can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Adherence to the following guidelines is critical for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side protection or a face shield.[1]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).Prevents skin irritation from direct contact. Gloves must be inspected before use and disposed of properly.
Body Protection Complete suit protecting against chemicals or a lab coat.Protects skin from accidental splashes and contamination.
Respiratory Protection Use in a well-ventilated area. If vapors or aerosols are generated, a NIOSH (US) or CEN (EU) approved respirator is required.Prevents respiratory tract irritation.

Hazard Identification and Safety Data

Understanding the quantitative safety parameters of this compound is crucial for risk assessment.

ParameterValueReference
Flash Point 78 °C (172.4 °F) - closed cup
GHS Classification Flammable liquids (Category 4), Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity — single exposure (respiratory tract irritation) (Category 3)
CAS Number 89-79-2

Experimental Workflow for Handling this compound

The following diagram outlines the necessary steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage cluster_disposal Disposal Phase prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent 2. Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_avoid 3. Avoid Inhalation & Contact prep_vent->handle_avoid handle_ignition 4. Keep Away from Ignition Sources handle_avoid->handle_ignition handle_transfer 5. Transfer with Care handle_ignition->handle_transfer storage 6. Store in Tightly Closed Container in a Cool, Well-Ventilated Area handle_transfer->storage disp_waste 7. Dispose as Hazardous Waste (Do not mix with other waste) storage->disp_waste disp_container 8. Handle Uncleaned Containers as the Product Itself disp_waste->disp_container

Safe Handling Workflow for this compound

Detailed Experimental Protocols

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid. Take precautionary measures against static discharge.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place. The container should be kept tightly closed. It is recommended to store under an inert gas as the substance can be air-sensitive. The recommended storage temperature is between 2-8 °C.

Emergency Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water or shower. If skin irritation occurs, seek medical advice.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.

  • If inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a physician or poison control center.

  • In case of a spill: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal. Do not let the product enter drains.

Disposal Plan:

Waste material must be disposed of in accordance with national and local regulations. It is recommended to contact a licensed professional waste disposal service. Do not mix this compound with other waste. Empty containers should be handled as the product itself and disposed of accordingly.

References

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